Product packaging for 1-Propene, 3-(1-methoxyethoxy)-(Cat. No.:CAS No. 60812-41-1)

1-Propene, 3-(1-methoxyethoxy)-

Cat. No.: B3054507
CAS No.: 60812-41-1
M. Wt: 116.16 g/mol
InChI Key: AAYPCZZQEAJUGH-UHFFFAOYSA-N
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Description

1-Propene, 3-(1-methoxyethoxy)- is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propene, 3-(1-methoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 3-(1-methoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B3054507 1-Propene, 3-(1-methoxyethoxy)- CAS No. 60812-41-1

Properties

IUPAC Name

3-(1-methoxyethoxy)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYPCZZQEAJUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511083
Record name 3-(1-Methoxyethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60812-41-1
Record name 3-(1-Methoxyethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound 1-Propene, 3-(1-methoxyethoxy)-. This document details a reliable synthetic protocol, summarizes key physical and chemical properties, and outlines expected characterization data. Due to the limited availability of direct experimental spectra for the target compound, this guide also includes comparative data from closely related analogs to aid in characterization.

Introduction

1-Propene, 3-(1-methoxyethoxy)- is a functionalized alkene possessing both an ether and an acetal group. Its chemical structure, combining a reactive allyl moiety with a protected hydroxyl group, makes it a valuable intermediate in organic synthesis. The acetal group can serve as a protecting group for the alcohol functionality, which can be deprotected under acidic conditions. The terminal double bond allows for a variety of chemical transformations, including polymerization, oxidation, and addition reactions. This combination of functionalities makes 1-Propene, 3-(1-methoxyethoxy)- a versatile building block in the synthesis of more complex molecules, potentially finding applications in drug discovery and materials science.

Chemical Identity: [1]

  • IUPAC Name: 1-Propene, 3-(1-methoxyethoxy)-

  • CAS Number: 60812-41-1

  • Molecular Formula: C₆H₁₂O₂

  • Molecular Weight: 116.16 g/mol [1]

Synthesis

The synthesis of 1-Propene, 3-(1-methoxyethoxy)- can be achieved through the acid-catalyzed addition of allyl alcohol to methyl vinyl ether. This reaction is analogous to the well-established method for the preparation of similar acetals.[2][3]

Reaction Scheme

The overall reaction is as follows:

G reactant1 Allyl Alcohol reactant1->reaction_center reactant2 Methyl Vinyl Ether reactant2->reaction_center product 1-Propene, 3-(1-methoxyethoxy)- catalyst dl-Camphorsulfonic Acid (cat.) catalyst->reaction_center reaction_center->product Acid-catalyzed addition

Caption: Reaction scheme for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 3-[1-(Ethoxy)ethoxy]-1-propene.

Materials:

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar equivalent)Physical State
Allyl AlcoholC₃H₆O58.081.0Liquid
Methyl Vinyl EtherC₃H₆O58.081.5Gas/Liquid
dl-Camphorsulfonic AcidC₁₀H₁₆O₄S232.30catalyticSolid
Saturated Sodium BicarbonateNaHCO₃84.01as neededAqueous Solution
BrineNaCl (aq)-as neededAqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04as neededSolid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine allyl alcohol and methyl vinyl ether at a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a catalytic amount of dl-camphorsulfonic acid to the stirred mixture.

  • Maintain the reaction at a low temperature and monitor its progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The crude product can be purified by distillation under reduced pressure.

Synthesis Workflow

G start Start reactants Combine Allyl Alcohol and Methyl Vinyl Ether at low temp. start->reactants catalyst Add dl-Camphorsulfonic Acid reactants->catalyst reaction Stir at low temperature catalyst->reaction workup Quench with NaHCO₃ (aq) and wash with brine reaction->workup drying Dry organic layer (anhydrous Na₂SO₄) workup->drying purification Purify by distillation drying->purification product 1-Propene, 3-(1-methoxyethoxy)- purification->product

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propene, 3-(1-methoxyethoxy)-, with the CAS number 60812-41-1, is an organic compound of interest in various chemical synthesis applications. Its bifunctional nature, possessing both an alkene and an acetal group, makes it a versatile building block. This guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers and professionals in drug development and chemical sciences. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related structural analogs to provide a comparative context.

Chemical Identity

IdentifierValue
IUPAC Name 1-Propene, 3-(1-methoxyethoxy)-
CAS Number 60812-41-1
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol [1]
Chemical Structure CH₂=CHCH₂OCH(OCH₃)CH₃

Physicochemical Properties

The known physicochemical properties of 1-Propene, 3-(1-methoxyethoxy)- are summarized in the table below. The data is supplemented with properties of two structural analogs, Allyl Methyl Ether and 3-(2-methoxyethoxy)-1-propene, for comparative analysis.

Property1-Propene, 3-(1-methoxyethoxy)-Allyl Methyl Ether (Analog 1)3-(2-methoxyethoxy)-1-propene (Analog 2)
Appearance Colorless liquidColorless to light yellow liquidColorless liquid[2]
Boiling Point 129.5–138 °C[1]42-43 °C[1]137-138 °C[2]
Melting Point Data not available-115.8 °C (estimate)[3]-35 °C[2]
Density 0.887–0.996 g/cm³ at 20 °C[1]0.768 g/mL at 25 °C[3]0.996 g/cm³[2]
Water Solubility Data not availableInsoluble[1][3]Soluble in many organic solvents[2]
Solubility in Organic Solvents Miscible with organic solvents[1]Data not availableSoluble in many organic solvents[2]
Vapor Pressure Data not available354 mmHg at 25°CData not available

Spectral Data (Inferred)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (CH₂=CH-), the allylic protons (-CH₂-O-), the methine proton of the acetal group (-O-CH(O)-), the methoxy protons (-OCH₃), and the methyl protons of the ethoxy group (-CH-CH₃).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two sp² carbons of the vinyl group, the allylic carbon, the acetal carbon, the methoxy carbon, and the methyl carbon of the ethoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for C=C stretching of the alkene, C-H stretching of the vinyl and alkyl groups, and strong C-O stretching vibrations associated with the ether and acetal functionalities.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 116. Fragmentation patterns would likely involve cleavage of the ether and acetal bonds.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-Propene, 3-(1-methoxyethoxy)- have not been published. However, standard methodologies for liquid organic compounds can be applied.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using a Thiele tube or a similar heating apparatus.

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated in a controlled manner in a heating bath (e.g., silicone oil).

  • As the temperature rises, air trapped in the capillary tube will bubble out.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is recorded when the liquid enters the capillary tube upon cooling.

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer.

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are present.

  • The mass of the pycnometer filled with the liquid is measured.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

  • The density of the sample is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

The solubility of the compound in various solvents can be assessed qualitatively.

  • Approximately 0.1 mL of the liquid is added to 3 mL of the solvent in a test tube.

  • The mixture is agitated thoroughly.

  • The mixture is observed for homogeneity. If a single phase is formed, the compound is considered soluble. If two distinct layers remain, it is insoluble. If droplets are suspended, it is partially soluble.

  • This procedure is repeated for a range of solvents, including water, ethanol, diethyl ether, and other relevant organic solvents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.

G General Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Solubility Profile cluster_3 Spectroscopic Analysis cluster_4 Data Analysis & Reporting A Sample Acquisition & Purity Check (e.g., GC, HPLC) B Boiling Point A->B C Melting Point (if applicable) A->C D Density A->D E Refractive Index A->E F Aqueous Solubility A->F G Organic Solvent Solubility A->G H NMR (1H, 13C) A->H I Infrared (IR) Spectroscopy A->I J Mass Spectrometry (MS) A->J K UV-Vis Spectroscopy (if chromophore present) A->K L Data Compilation & Interpretation E->L G->L K->L M Technical Report Generation L->M

Caption: Physicochemical Characterization Workflow.

References

An In-depth Technical Guide to the NMR Spectral Data and Interpretation of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-Propene, 3-(1-methoxyethoxy)- . The information herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this and structurally related molecules. This guide includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a visual representation of the expected spin-spin coupling network.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 1-Propene, 3-(1-methoxyethoxy)-. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4][5][6][7][8]

Structure:

Table 1: Predicted ¹H NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~5.90dddd1H-CH=CH₂J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_vicinal ≈ 6 Hz, J_allylic ≈ 1.5 Hz
~5.25ddt1H-CH=CH₂ (trans)J_trans ≈ 17 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1.5 Hz
~5.18ddt1H-CH=CH₂ (cis)J_cis ≈ 10 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1 Hz
~4.70q1H-O-CH(CH₃)-O-J ≈ 5 Hz
~4.05dt2H-O-CH₂-CH=J_vicinal ≈ 6 Hz, J_allylic ≈ 1.5 Hz
~3.40s3H-O-CH₃-
~1.30d3H-O-CH(CH₃)-O-J ≈ 5 Hz

Table 2: Predicted ¹³C NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~134.5CH-CH=CH₂
~117.0CH₂-CH=CH₂
~99.0CH-O-CH(CH₃)-O-
~68.0CH₂-O-CH₂-CH=
~55.0CH₃-O-CH₃
~20.0CH₃-O-CH(CH₃)-O-

Interpretation of NMR Data

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the vinylic, acetal, and aliphatic protons. The complex splitting pattern of the proton at ~5.90 ppm is indicative of its coupling to the geminal, cis, and trans vinylic protons, as well as the allylic protons.[9][10] The chemical shifts of protons adjacent to oxygen atoms are expected to be in the downfield region (3.4-4.5 ppm) due to the deshielding effect of the electronegative oxygen atom.[2][3]

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The signals for the sp² hybridized carbons of the alkene group are predicted to appear in the downfield region (~117-135 ppm).[4][5] The carbon of the acetal group is expected around 99.0 ppm, and the carbons directly bonded to oxygen will also be shifted downfield.[2][3]

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality NMR spectra for compounds similar to 1-Propene, 3-(1-methoxyethoxy)-.[11][12]

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for a wide range of organic molecules and its residual proton signal is well-defined.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 300 or 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

    • Temperature: Room temperature (e.g., 298 K).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR or the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks.

Visualization of NMR Data Interpretation

The following diagram illustrates the key ¹H-¹H spin-spin coupling relationships predicted for 1-Propene, 3-(1-methoxyethoxy)-.

G Predicted ¹H-¹H NMR Coupling Network H_alkene_CH H-C(5) (~5.90 ppm) H_alkene_CH2_trans H-C(6) trans (~5.25 ppm) H_alkene_CH->H_alkene_CH2_trans J_trans ≈ 17 Hz H_alkene_CH2_cis H-C(6) cis (~5.18 ppm) H_alkene_CH->H_alkene_CH2_cis J_cis ≈ 10 Hz H_allyl_CH2 H₂-C(4) (~4.05 ppm) H_alkene_CH->H_allyl_CH2 J_vicinal ≈ 6 Hz H_alkene_CH2_trans->H_alkene_CH2_cis J_gem ≈ 1.5 Hz H_alkene_CH2_trans->H_allyl_CH2 J_allylic ≈ 1.5 Hz H_alkene_CH2_cis->H_allyl_CH2 J_allylic ≈ 1 Hz H_acetal_CH H-C(2) (~4.70 ppm) H_acetal_CH3 H₃-C(3) (~1.30 ppm) H_acetal_CH->H_acetal_CH3 J ≈ 5 Hz H_methoxy_CH3 H₃-C(1) (~3.40 ppm)

Caption: Predicted ¹H-¹H NMR spin-spin coupling network for 1-Propene, 3-(1-methoxyethoxy)-.

References

The Advent of the Methoxymethyl (MOM) Ether: A Technical Review of Its Discovery and Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) ether has become an indispensable tool in the synthetic organic chemist's arsenal for the protection of hydroxyl groups. Its stability to a wide range of reaction conditions, coupled with the relative ease of its introduction and removal, has rendered it a workhorse in the multistep synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth literature review of the discovery and development of MOM ethers as a protecting group, detailing the key experimental protocols for their formation and cleavage, and presenting relevant quantitative and spectroscopic data.

The Genesis of a Protecting Group: An Obscure Beginning

The precise "discovery" of the methoxymethyl ether as a dedicated protecting group is not attributable to a single seminal publication but rather represents a gradual integration into the practice of organic synthesis. The key reagent for its introduction, chloromethyl methyl ether (MOMCl), was first reported in the chemical literature as early as 1929 by Marvel and Porter, who detailed its synthesis from formaldehyde, methanol, and hydrogen chloride. This early work, however, focused on the preparation of the reagent itself and did not explore its utility in protecting functional groups.

It was in the broader context of the burgeoning field of protecting group chemistry in the mid-20th century that the utility of the MOM group was likely first recognized and informally adopted. The need to temporarily mask the reactivity of hydroxyl groups during complex synthetic endeavors spurred the development of various strategies, and the acetal nature of the MOM ether offered a desirable stability profile. While a definitive "first use" paper remains elusive, the MOM group began to appear in the synthetic literature as a reliable method for alcohol protection, gaining prominence as chemists tackled increasingly ambitious molecular targets.

Synthesis of MOM Ethers: Protecting the Hydroxyl Group

The formation of a methoxymethyl ether involves the conversion of a hydroxyl group into an acetal. Several methods have been developed for this transformation, with the choice of method often depending on the substrate's sensitivity and the desired scale of the reaction.

Classical Method: Chloromethyl Methyl Ether (MOMCl) with a Hindered Base

The most traditional and widely used method for the introduction of the MOM group involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic, sterically hindered base.[1][2] Diisopropylethylamine (DIPEA) is a common choice for this purpose.[1]

Experimental Protocol: Protection of a Primary Alcohol using MOMCl and DIPEA [1]

An oven-dried 3-neck 500 mL round-bottom flask equipped with a stir bar was charged with the primary alcohol (1.0 eq.), diisopropylethylamine (DIPEA) (4.0 eq.), and dichloromethane (DCM) as the solvent under an inert atmosphere (e.g., Argon).[1] The resulting suspension was cooled to 0 °C, and freshly distilled chloromethyl methyl ether (MOMCl) (3.0 eq.) was added dropwise over a period of 10 minutes.[1] Sodium iodide (NaI) (0.5 eq.) can be added as a catalyst.[1] The reaction mixture was then allowed to warm to room temperature and stirred for 16 hours.[1] Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

Safer Alternatives to MOMCl

Due to the carcinogenic nature of chloromethyl methyl ether, significant effort has been directed towards developing safer alternative methods for the introduction of the MOM group.[3]

One common alternative involves the use of dimethoxymethane (also known as methylal) in the presence of a catalytic amount of a protic or Lewis acid.[4] This method avoids the use of the hazardous MOMCl.

Experimental Protocol: Protection of an Alcohol using Dimethoxymethane and an Acid Catalyst [4]

To a solution of the alcohol in an inert solvent such as dichloromethane, dimethoxymethane is added in excess. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P₂O₅), is then added.[4] The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup typically involves neutralization of the acid and extraction of the product.

Deprotection of MOM Ethers: Regenerating the Hydroxyl Group

The cleavage of MOM ethers is most commonly achieved under acidic conditions, taking advantage of the lability of the acetal functional group.[1][2] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Acidic Hydrolysis

Treatment with a strong protic acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), in a protic solvent like methanol or a mixture of tetrahydrofuran and water, is a standard method for MOM deprotection.[4]

Experimental Protocol: Acidic Deprotection of a MOM Ether [4]

The MOM-protected compound is dissolved in a suitable solvent, such as methanol or a mixture of THF and water. A catalytic amount of a strong acid, such as concentrated HCl, is added.[4] The reaction mixture is then stirred, often with gentle heating, until the deprotection is complete. The reaction is then neutralized, and the deprotected alcohol is isolated through extraction.

Lewis Acid-Mediated Cleavage

For substrates that are sensitive to strong protic acids, Lewis acids can provide a milder alternative for MOM group removal. A variety of Lewis acids, including zirconium(IV) chloride (ZrCl₄), have been shown to be effective.[5]

Experimental Protocol: Deprotection of a MOM Ether using Zirconium(IV) Chloride [5]

The MOM-protected alcohol is dissolved in isopropanol, and zirconium(IV) chloride (50 mol%) is added. The mixture is heated to reflux until the reaction is complete.[5] The workup involves quenching the reaction, followed by extraction and purification of the resulting alcohol.[5]

Quantitative Data

The efficiency of MOM ether formation and cleavage is highly dependent on the substrate and the specific reaction conditions employed. The following tables summarize representative yields for the protection and deprotection of various alcohols.

Table 1: Representative Yields for the Protection of Alcohols as MOM Ethers

Alcohol SubstrateProtection MethodReagentsSolventYield (%)Reference
Primary AlcoholMOMCl/BaseMOMCl, DIPEA, NaIDCM>95[1]
PhenolMethoxymethyl Acetate/Lewis AcidCH₃COOCH₂OCH₃, ZnCl₂·OEt₂DCM81[6]
4-Nitrobenzyl alcoholMethoxymethyl Acetate/Lewis AcidCH₃COOCH₂OCH₃, ZnCl₂·OEt₂DCM76[6]
3,4-DichlorophenolMethoxymethyl Acetate/Lewis AcidCH₃COOCH₂OCH₃, ZnCl₂·OEt₂DCM66[6]
4-CarbomethoxyphenolMethoxymethyl Acetate/Lewis AcidCH₃COOCH₂OCH₃, ZnCl₂·OEt₂DCM68[6]

Table 2: Representative Yields for the Deprotection of MOM Ethers

MOM-Protected SubstrateDeprotection MethodReagentsSolventYield (%)Reference
Primary MOM EtherAcidic Hydrolysisconc. HClMethanolHigh[4]
Various MOM EthersLewis AcidZrCl₄ (50 mol%)IsopropanolHigh[5]
Phenolic MOM EthersHeterogeneous Acid CatalystSilica-supported NaHSO₄Acetonitrile>90[7]

Spectroscopic Data

The presence of a MOM group in a molecule can be readily identified by characteristic signals in its NMR and IR spectra.

Table 3: Characteristic Spectroscopic Data for MOM Ethers

Spectroscopic TechniqueCharacteristic Signals
¹H NMRA singlet at approximately 3.3-3.5 ppm (3H, -OCH₃) and a singlet at approximately 4.6-4.8 ppm (2H, -O-CH₂-O-).
¹³C NMRA signal at approximately 55-58 ppm (-OCH₃) and a signal at approximately 94-98 ppm (-O-CH₂-O-).
IR SpectroscopyStrong C-O stretching bands in the region of 1150-1050 cm⁻¹.

Table 4: ¹H and ¹³C NMR Data for MOM-Protected Cyclohexanol

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-OCH₃~3.35 (s, 3H)~55.5
-O-CH₂-O-~4.70 (s, 2H)~95.0
Cyclohexyl-H1~3.50 (m, 1H)~78.0
Cyclohexyl-CH₂~1.2-1.9 (m, 10H)~24.0, 25.5, 32.0

Note: Specific chemical shifts can vary depending on the solvent and the structure of the rest of the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow for the protection and deprotection of alcohols using the MOM group.

MOM_Protection_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH R-OH Intermediate1 R-O⁺(H)-CH₂-OCH₃  Cl⁻ ROH->Intermediate1 MOMCl CH₃O-CH₂-Cl MOMCl->Intermediate1 Base Base (e.g., DIPEA) MOM_Ether R-O-CH₂-OCH₃ Base->MOM_Ether MOM_Ether_product MOM Ether MOM_Ether->MOM_Ether_product Base_H Base-H⁺ Intermediate1_node R-O⁺(H)-CH₂-OCH₃  Cl⁻ Intermediate1_node->MOM_Ether Intermediate1_node->Base_H ROH_start Alcohol ROH_start->ROH MOMCl_reagent MOMCl MOMCl_reagent->MOMCl Base_reagent Base Base_reagent->Base

Caption: Reaction mechanism for the protection of an alcohol as a MOM ether using MOMCl and a base.

MOM_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Byproduct Formation MOM_Ether R-O-CH₂-OCH₃ Intermediate1 R-O-CH₂-O⁺(H)CH₃ MOM_Ether->Intermediate1 H_plus H⁺ H_plus->Intermediate1 Intermediate1_node R-O-CH₂-O⁺(H)CH₃ ROH R-OH Intermediate1_node->ROH Carbocation [CH₂=O⁺CH₃ ↔ ⁺CH₂-OCH₃] Intermediate1_node->Carbocation Alcohol_product Alcohol ROH->Alcohol_product Carbocation_node [CH₂=O⁺CH₃ ↔ ⁺CH₂-OCH₃] Byproducts CH₂O + CH₃OH Carbocation_node->Byproducts Solvent H₂O / MeOH Solvent->Byproducts MOM_Ether_start MOM Ether MOM_Ether_start->MOM_Ether Acid_reagent Acid (H⁺) Acid_reagent->H_plus

Caption: Reaction mechanism for the acidic deprotection of a MOM ether.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Start with Alcohol Protection React with MOMCl/Base or Dimethoxymethane/Acid Start->Protection Workup_P Aqueous Workup & Extraction Protection->Workup_P Purification_P Purification (e.g., Chromatography) Workup_P->Purification_P Protected Isolated MOM Ether Purification_P->Protected Deprotection Treat with Acid (Protic or Lewis) Protected->Deprotection Workup_D Neutralization & Extraction Deprotection->Workup_D Purification_D Purification Workup_D->Purification_D Final_Product Isolated Alcohol Purification_D->Final_Product

Caption: General experimental workflow for the protection and deprotection of an alcohol with a MOM group.

Conclusion

The methoxymethyl ether has evolved from a simple chemical entity to a cornerstone of modern organic synthesis. Its discovery was not a singular event but a gradual recognition of its value as a robust and versatile protecting group for alcohols. The development of various methods for its installation and removal, including safer alternatives to the hazardous chloromethyl methyl ether, has further solidified its importance. The detailed experimental protocols and a wealth of quantitative data now available provide chemists with the tools to effectively utilize the MOM group in the synthesis of ever more complex and vital molecules. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this essential protecting group in their synthetic endeavors.

References

An In-depth Technical Guide to Methoxymethyl (MOM) Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxymethyl (MOM) ethers are one of the most frequently utilized protecting groups for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Their ease of installation, general stability to a wide range of reaction conditions, and reliable cleavage under specific acidic conditions make them an invaluable tool in modern organic chemistry. This guide provides a comprehensive overview of the chemistry of MOM protecting groups, including their formation, stability, and cleavage, supplemented with detailed experimental protocols and mechanistic insights.

Introduction to the Methoxymethyl (MOM) Protecting Group

The methoxymethyl group (CH₃OCH₂-) is employed to temporarily block the reactivity of hydroxyl groups in alcohols, phenols, and sometimes even carboxylic acids and amines.[1][2] By converting the reactive -OH group into a less reactive acetal, other chemical transformations can be selectively performed on different parts of the molecule.[1][3] The MOM group is particularly favored due to its stability under various non-acidic conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[2][3][4]

Key Advantages of the MOM Group:

  • Ease of Introduction: Straightforward formation under mild conditions.

  • Stability: Inert to a broad spectrum of reagents and pH ranges.[2]

  • Predictable Cleavage: Reliably removed under acidic conditions.[1][3]

Protection of Alcohols as Methoxymethyl Ethers

The formation of a MOM ether involves the reaction of an alcohol with a suitable methoxymethylating agent. Several methods are commonly employed, with the choice of reagent and conditions often dictated by the substrate's sensitivity and the desired scale of the reaction.

Common Methods for MOM Protection:

  • Using Chloromethyl Methyl Ether (MOMCl): This is a classic and highly effective method. The alcohol is typically treated with MOMCl in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM).[1][2][5] Alternatively, a strong base like sodium hydride (NaH) can be used to first generate the alkoxide, which then reacts with MOMCl.[1][2] It is crucial to note that MOMCl is a known carcinogen and should be handled with appropriate safety precautions.[5]

  • Using Dimethoxymethane (Methylal): As a safer alternative to MOMCl, dimethoxymethane can be used in the presence of an acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH), to form the MOM ether through an acetal exchange reaction.[1][2]

  • Using Methoxymethyl Acetate: This reagent can also be used for the protection of alcohols and phenols in the presence of a Lewis acid catalyst like zinc chloride.[6]

Reaction Mechanism:

The protection of an alcohol with MOMCl and a hindered base like DIPEA generally proceeds through a nucleophilic substitution reaction. The alcohol attacks the electrophilic carbon of MOMCl, and the base then facilitates the deprotonation of the resulting oxonium ion.

G cluster_protection MOM Protection Mechanism ROH R-OH Intermediate R-O⁺(H)-CH₂-O-CH₃ Cl⁻ ROH->Intermediate Nucleophilic Attack MOMCl CH₃-O-CH₂-Cl MOMCl->Intermediate DIPEA DIPEA DIPEA_H DIPEA-H⁺ Cl⁻ Product R-O-CH₂-O-CH₃ Intermediate->Product Deprotonation Intermediate->DIPEA_H Base

Caption: General mechanism for the protection of an alcohol using MOMCl and DIPEA.

Experimental Protocol for MOM Protection

Protection of a Primary Alcohol using MOMCl and DIPEA: [1]

  • Setup: An oven-dried, three-neck, 500 mL round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq.), N,N-diisopropylethylamine (DIPEA, 4.0 eq.), and dichloromethane (DCM) under an argon atmosphere.

  • Reaction Initiation: The resulting suspension is cooled to 0 °C, and freshly distilled chloromethyl methyl ether (MOMCl, 3.0 eq.) is added dropwise over a period of 10 minutes.

  • Reaction Progression: Sodium iodide (NaI, 0.5 eq.) is added to the reaction solution. The mixture is then allowed to warm to 25 °C and stirred for 16 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.

Stability of Methoxymethyl Ethers

A key advantage of the MOM protecting group is its stability across a wide range of chemical conditions, making it compatible with many synthetic transformations.

Reagent/ConditionStability of MOM Ether
Aqueous Conditions Stable between pH 4 and pH 12.[2]
Bases Stable to strong bases such as LDA, t-BuOK, and organometallic reagents (RLi, RMgX).[7]
Nucleophiles Generally stable to a variety of nucleophiles.[2][7]
Reducing Agents Stable to common reducing agents like LiAlH₄, NaBH₄, and catalytic hydrogenation (H₂/Pd).[7]
Oxidizing Agents Stable to many oxidizing agents, including those based on chromium and manganese.[7]
Acids Labile to strong Brønsted and Lewis acids.[2][5]

Deprotection of Methoxymethyl Ethers

The removal of the MOM group is typically achieved under acidic conditions, which catalyze the hydrolysis of the acetal back to the parent alcohol.

Common Deprotection Methods:

  • Aqueous Acid: Treatment with mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol is a standard and effective method.[1][2] Trifluoroacetic acid (TFA) in dichloromethane is another common acidic condition.[1]

  • Lewis Acids: A variety of Lewis acids can also be employed for MOM deprotection, including zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃).[8][9] The use of Lewis acids can sometimes offer improved selectivity in the presence of other acid-sensitive functional groups.

  • Solid-Supported Acids: To simplify work-up and catalyst removal, solid-supported acids like silica-supported sodium hydrogen sulfate or p-toluenesulfonic acid (pTSA) can be used.[7][10]

  • Mild, Non-Acidic Conditions: For substrates with acid-labile functionalities, milder deprotection methods have been developed. For instance, a combination of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl can cleave MOM ethers under nearly neutral conditions.[11][12]

Reaction Mechanism:

The acidic hydrolysis of a MOM ether begins with the protonation of one of the ether oxygens, which activates the acetal for cleavage. The departure of methanol or formaldehyde leads to an oxonium ion, which is then attacked by water to regenerate the alcohol.

G cluster_deprotection MOM Deprotection Mechanism (Acid-Catalyzed) MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O-CH₂-O⁺(H)-CH₃ MOM_Ether->Protonated_Ether H⁺ Oxonium_Ion R-O⁺=CH₂ Protonated_Ether->Oxonium_Ion - CH₃OH Hemiacetal R-O-CH₂(OH) Oxonium_Ion->Hemiacetal + H₂O Methanol CH₃OH Water H₂O Alcohol R-OH Hemiacetal->Alcohol - CH₂O Formaldehyde CH₂O

Caption: General mechanism for the acid-catalyzed deprotection of a MOM ether.

Experimental Protocol for MOM Deprotection

Deprotection using a Solid Acid Catalyst (p-Toluenesulfonic Acid): [10]

  • Setup: A mixture of the MOM-protected compound and p-toluenesulfonic acid (pTSA) is placed in a mortar.

  • Reaction: The mixture is triturated for 5 minutes and then left to stand at room temperature for 30 minutes.

  • Work-up: Cold water (4 °C) is added to the mixture. The pTSA, methanol, and formaldehyde byproducts dissolve in the water, leaving the deprotected alcohol as a precipitate.

  • Isolation: The solid product is collected by filtration and washed with cold water. If the product is not a solid, it can be extracted with an appropriate organic solvent.

Deprotection using Bismuth Triflate in an Aqueous Medium: [8]

  • Setup: To a stirred solution of the MOM ether in a 1:1 mixture of tetrahydrofuran (THF) and water, a catalytic amount of bismuth triflate (Bi(OTf)₃, 1-2 mol %) is added at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure alcohol.

Chemoselectivity in MOM Protection and Deprotection

The MOM group can be selectively introduced and removed in the presence of other protecting groups, which is a critical aspect of complex molecule synthesis. For instance, it is possible to selectively deprotect a MOM ether in the presence of a p-methoxybenzyl (PMB) ether using carefully controlled acidic conditions.[1] Conversely, MOM ethers are stable under conditions used to cleave many silyl ethers (e.g., with fluoride ions), and they are also stable to the conditions used for the hydrogenolysis of benzyl ethers. This orthogonality allows for the strategic protection and deprotection of multiple hydroxyl groups within the same molecule. For example, the deprotection of MOM ethers can be achieved with high selectivity in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[8]

References

understanding the reactivity of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data and specific protocols for 1-Propene, 3-(1-methoxyethoxy)- (CAS: 60812-41-1) are not extensively available in peer-reviewed literature. This guide provides a technical overview of its expected reactivity based on the known chemistry of its functional groups—an allyl group and a mixed acetal. The experimental protocols and quantitative data presented herein are representative examples derived from standard organic chemistry principles and should be considered illustrative.

Introduction

1-Propene, 3-(1-methoxyethoxy)- is a bifunctional organic molecule featuring a terminal alkene (propene) and a methoxyethoxy acetal. This structure makes it a versatile intermediate in organic synthesis, primarily serving as a protecting group for allyl alcohol that can be readily cleaved under acidic conditions. Its reactivity is characterized by the distinct chemistries of these two functional groups. The propene moiety allows for a range of addition reactions, while the acetal linkage is stable to basic and nucleophilic conditions but labile in the presence of acid.

Compound Identification:

Identifier Value
IUPAC Name 1-Propene, 3-(1-methoxyethoxy)-
CAS Number 60812-41-1
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol

| SMILES | CC(OC)OCC=C |

Core Reactivity

The reactivity of 1-Propene, 3-(1-methoxyethoxy)- can be logically divided into two categories: reactions involving the carbon-carbon double bond and cleavage of the acetal group.

Reactions of the Propene Group

The terminal alkene is susceptible to a variety of electrophilic addition reactions. These transformations leave the acetal group intact, provided the reaction conditions are not acidic.

Reactivity of the Methoxyethoxy Acetal Group

The 1-methoxyethoxy group serves as an acid-labile protecting group for the allylic alcohol. It is stable under neutral and basic conditions, allowing for selective manipulation of other parts of a molecule. Exposure to aqueous acid efficiently cleaves the acetal, regenerating allyl alcohol.

Experimental Protocols and Data

The following sections provide detailed, representative methodologies for the synthesis and key reactions of 1-Propene, 3-(1-methoxyethoxy)-.

Synthesis via Acid-Catalyzed Addition

A common method for the preparation of such acetals is the acid-catalyzed addition of an alcohol to a vinyl ether. In this representative protocol, allyl alcohol is added to methyl vinyl ether.

Experimental Protocol:

  • To a stirred solution of allyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridinium p-toluenesulfonate (PPTS, 0.02 eq).

  • Slowly add methyl vinyl ether (1.2 eq) to the solution over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data:

Parameter Value
Allyl Alcohol 5.81 g (100 mmol)
Methyl Vinyl Ether 6.97 g (120 mmol)
PPTS 0.50 g (2 mmol)
Reaction Time 4 hours
Isolated Yield 10.2 g (88%)

| Appearance | Colorless Oil |

Dihydroxylation of the Propene Group

This protocol illustrates the dihydroxylation of the double bond using potassium osmate, a standard method that is compatible with the acetal protecting group.

Experimental Protocol:

  • In a flask, dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Add N-methylmorpholine N-oxide (NMO, 1.3 eq) and a catalytic amount of potassium osmate dihydrate (K₂OsO₄·2H₂O, 0.002 eq).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Add solid sodium sulfite and stir for an additional 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diol by flash chromatography.

Representative Quantitative Data:

Parameter Value
Starting Acetal 11.6 g (100 mmol)
NMO 15.2 g (130 mmol)
K₂OsO₄·2H₂O 74 mg (0.2 mmol)
Reaction Time 12 hours
Isolated Yield 13.5 g (90%)

| Product Name | 3-(1-methoxyethoxy)propane-1,2-diol |

Acid-Catalyzed Deprotection (Cleavage)

This protocol describes the removal of the 1-methoxyethoxy protecting group to regenerate the parent allyl alcohol.

Experimental Protocol:

  • Dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water (0.3 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify by distillation to obtain pure allyl alcohol.

Representative Quantitative Data:

Parameter Value
Starting Acetal 11.6 g (100 mmol)
TsOH·H₂O 1.9 g (10 mmol)
Reaction Time 2 hours
Isolated Yield 5.2 g (90%)

| Product Name | Allyl Alcohol |

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the representative chemical transformations described above.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Allyl_Alcohol Allyl Alcohol Reaction Acid-Catalyzed Addition Allyl_Alcohol->Reaction MVE Methyl Vinyl Ether MVE->Reaction Catalyst PPTS (cat.) Catalyst->Reaction Solvent DCM, 0°C to RT Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Final_Product 1-Propene, 3-(1-methoxyethoxy)- Workup->Final_Product

Caption: Representative workflow for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

Dihydroxylation_Reaction cluster_reagents Reagents Start 1-Propene, 3-(1-methoxyethoxy)- Product 3-(1-methoxyethoxy)propane-1,2-diol Start->Product Dihydroxylation Reagent1 K₂OsO₄ (cat.) Reagent2 NMO Reagent3 t-BuOH/H₂O

Caption: Reaction pathway for the dihydroxylation of the propene group.

Deprotection_Pathway Protected 1-Propene, 3-(1-methoxyethoxy)- Conditions TsOH·H₂O THF/H₂O Protected->Conditions  Acid-Catalyzed  Cleavage Deprotected Allyl Alcohol Conditions->Deprotected

Caption: Logical pathway for the acid-catalyzed deprotection of the acetal.

Spectroscopic Analysis of 1-Propene, 3-(1-methoxyethoxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Propene, 3-(1-methoxyethoxy)-. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of organic spectroscopy and data from analogous structures to forecast its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) signatures. Detailed, generalized experimental protocols for acquiring these spectra are provided for researchers, scientists, and professionals in drug development. This guide aims to serve as a foundational resource for the characterization of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of 1-Propene, 3-(1-methoxyethoxy)- contains several key functional groups that dictate its spectroscopic behavior: a terminal alkene, an ether linkage, and an acetal group. These features will give rise to characteristic signals in each spectroscopic technique.

Caption: Molecular Structure of 1-Propene, 3-(1-methoxyethoxy)-.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-Propene, 3-(1-methoxyethoxy)- is predicted to show a molecular ion peak (M+) at m/z 116, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage at the ether and acetal linkages, which are susceptible to bond breaking.

Table 1: Predicted Mass Spectrometry Data for 1-Propene, 3-(1-methoxyethoxy)-

m/z Predicted Fragment Ion Fragmentation Pathway
116[C₆H₁₂O₂]⁺Molecular Ion (M⁺)
101[C₅H₉O₂]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
75[C₃H₇O₂]⁺Alpha-cleavage at the acetal, loss of an allyl radical (•CH₂CH=CH₂).
59[C₂H₇O]⁺Cleavage of the C-O bond, forming [CH(OCH₃)CH₃]⁺.
45[CH₃OCH₂]⁺Rearrangement and cleavage.
41[C₃H₅]⁺Allyl cation, from cleavage of the ether bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the unique proton and carbon environments in the molecule. Deshielding effects from the electronegative oxygen atoms and the π-system of the double bond will significantly influence the chemical shifts.

Table 2: Predicted ¹H NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
=CH₂5.20 - 5.30dd2H
-CH=5.85 - 6.00m1H
-O-CH₂-CH=4.00 - 4.10d2H
-O-CH(O)-CH₃4.65 - 4.75q1H
-O-CH₃3.30 - 3.40s3H
-CH(O)-CH₃1.25 - 1.35d3H

Table 3: Predicted ¹³C NMR Data for 1-Propene, 3-(1-methoxyethoxy)- (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
=CH₂117 - 119
-CH=134 - 136
-O-CH₂-CH=68 - 70
-O-CH(O)-CH₃99 - 101
-O-CH₃54 - 56
-CH(O)-CH₃19 - 21
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the alkene and ether functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for 1-Propene, 3-(1-methoxyethoxy)-

Wave Number (cm⁻¹) Vibrational Mode Predicted Intensity
3080 - 3095=C-H StretchMedium
2950 - 3000C-H Stretch (sp³)Strong
1640 - 1650C=C Stretch (alkene)Medium
1050 - 1150C-O-C Stretch (ether/acetal)Strong, Broad
910 - 990=C-H Bend (out-of-plane)Strong

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as 1-Propene, 3-(1-methoxyethoxy)-.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dilute the neat liquid sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

    • The ion source temperature should be set to approximately 200-250 °C.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

    • If using GC-MS, a non-polar capillary column (e.g., DB-5) is suitable. Use a temperature program that ensures the elution of the compound, for instance, starting at 50 °C and ramping to 250 °C at 10 °C/min.

    • Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Compare these with predicted fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a more concentrated sample (20-50 mg) in the same volume of solvent is recommended.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 300-500 MHz spectrometer):

    • Insert the sample into the NMR probe and ensure it is spinning (typically 20 Hz) for better field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize resolution. This involves adjusting the shim coils to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup (FTIR Spectrometer):

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the positions, shapes, and intensities of these bands to the functional groups present in the molecule using correlation tables. Pay close attention to the C=C, =C-H, C-O, and sp³ C-H stretching and bending regions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Interpretation and Structure Elucidation cluster_end Final Confirmation start Unknown Compound ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation start->ms ir Infrared (IR) Spectroscopy - Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework start->nmr interpret Combine & Correlate Data ms->interpret ir->interpret nmr->interpret propose Propose Structure(s) interpret->propose final_structure Verified Structure propose->final_structure Confirmation with additional data or synthesis

Caption: General workflow for spectroscopic identification.

Theoretical Stability of Methoxymethyl (MOM)-Protected Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The methoxymethyl (MOM) ether stands out as a widely employed protecting group for alcohols due to its relative stability across a range of chemical conditions and its facile removal under specific acidic environments. A thorough understanding of the theoretical underpinnings of its stability and the practical aspects of its application is crucial for its effective implementation in synthetic strategies. This technical guide provides a comprehensive overview of the stability of MOM-protected alcohols, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Concepts of MOM Ether Stability

The stability of the MOM protecting group is intrinsically linked to its acetal nature. It is generally stable to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1] However, its lability in the presence of acids is the cornerstone of its utility, allowing for selective deprotection.

The acid-catalyzed cleavage of a MOM ether proceeds via protonation of one of the ether oxygens, followed by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile, typically water, to yield the deprotected alcohol, formaldehyde, and methanol.[2][3] The rate of this cleavage is highly dependent on the reaction conditions, including the strength of the acid, the solvent, and the temperature.

Quantitative Data on the Stability and Cleavage of MOM Ethers

The stability of MOM ethers is not absolute and can be quantified by its reactivity towards various reagents and conditions. The following tables summarize the stability profile and provide a comparison of different deprotection methods.

Table 1: Stability of MOM Ethers to Various Reagents and pH Conditions
Reagent/ConditionStabilityReference
pH
pH < 1 (100°C)Labile[4]
pH = 1 (Room Temp.)Labile[4]
pH = 4 (Room Temp.)Stable[1][4]
pH = 9 (Room Temp.)Stable[4]
pH = 12 (Room Temp.)Stable[1][4]
pH > 12 (100°C)Stable[4]
Bases
LDA, t-BuOK, NEt₃, PyridineStable[4]
Nucleophiles
RLi, RMgX, R₂CuLi, EnolatesStable[4]
NH₃, RNH₂, NaOCH₃Stable[4]
Reductants
H₂/Ni, H₂/Rh, Na/NH₃Stable[4]
LiAlH₄, NaBH₄Stable[4]
Zn/HClLabile[1]
Oxidants
KMnO₄, OsO₄, CrO₃/PyridineStable[4]
RCOOOH, I₂, Br₂, Cl₂Stable[4]
MnO₂/CH₂Cl₂Stable[4]
Electrophiles
RCOCl, RCHO, CH₃IStable[4]
Table 2: Comparative Analysis of MOM Deprotection Methods
Reagent(s)SolventTemperatureTimeYield (%)Substrate ScopeReference
HCl (conc.)MethanolReflux15 minHighGeneral[1]
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.VariesGoodGeneral[2]
Pyridinium p-toluenesulfonate (PPTS)t-ButanolRefluxVariesGoodAcid-sensitive substrates[2]
Bismuth Trichloride (BiCl₃)Acetonitrile/WaterRoom Temp.10-30 min85-95General
Zirconium(IV) Chloride (ZrCl₄)IsopropanolReflux1-2 h80-95General[5]
Zinc Bromide (ZnBr₂)/n-PrSHDichloromethane0°C to Room Temp.< 10 min90-98General, including tertiary alcohols[6]
TMSOTf/2,2'-BipyridylAcetonitrileRoom Temp.15 min - 4 h91-95Aromatic MOM ethers[7]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOMCl and DIPEA

Materials:

  • Primary alcohol

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOMCl)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add MOMCl (1.5-2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a MOM-Protected Alcohol using Hydrochloric Acid

Materials:

  • MOM-protected alcohol

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve the MOM-protected alcohol in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (a few drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography if necessary.

Visualizing Mechanisms and Workflows

Acid-Catalyzed Deprotection of a MOM Ether

G Acid-Catalyzed Deprotection of MOM Ether MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether R-O(H)⁺-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ Oxocarbenium R-OH + CH₂=O⁺-CH₃ ↔ R-OH + ⁺CH₂-O-CH₃ Protonated_Ether->Oxocarbenium - R-OH Hemiacetal HO-CH₂-O-CH₃ Oxocarbenium->Hemiacetal + H₂O H2O H₂O Oxocarbenium->H2O Products R-OH + CH₂O + CH₃OH Hemiacetal->Products - H⁺ H3O H₃O⁺ Hemiacetal->H3O H2O->Oxocarbenium H_plus H⁺ H_plus->MOM_Ether

Caption: Mechanism of acid-catalyzed MOM deprotection.

Experimental Workflow for MOM Protection and Deprotection

G Workflow for MOM Protection and Deprotection Start Starting Alcohol (R-OH) Protection Protection Reaction (MOMCl, DIPEA, DCM) Start->Protection Purification1 Workup and Purification Protection->Purification1 MOM_Protected MOM-Protected Alcohol (R-O-MOM) Intermediate_Reaction Desired Synthetic Transformation(s) MOM_Protected->Intermediate_Reaction Purification1->MOM_Protected Deprotection Deprotection Reaction (e.g., HCl, MeOH) Intermediate_Reaction->Deprotection Purification2 Workup and Purification Deprotection->Purification2 Final_Product Deprotected Alcohol (R-OH) Purification2->Final_Product

Caption: A typical synthetic sequence involving MOM protection.

Factors Influencing the Stability of MOM Ethers

G Factors Affecting MOM Ether Stability cluster_factors Influencing Factors cluster_outcome Outcome Acid_Strength Acid Strength Stability MOM Ether Stability Acid_Strength->Stability Decreases Stability (Stronger Acid) Temperature Temperature Temperature->Stability Decreases Stability (Higher Temp.) Solvent Solvent Polarity & Protic Nature Solvent->Stability Influences Rate of Cleavage Steric_Hindrance Steric Hindrance around the MOM Group Steric_Hindrance->Stability Increases Stability Electronic_Effects Electronic Effects of the Substrate Electronic_Effects->Stability Influences Rate of Cleavage

Caption: Key factors governing the stability of MOM ethers.

Conclusion

The methoxymethyl protecting group is a versatile tool in organic synthesis, offering a balance of stability and controlled lability. Its resilience to a wide array of reagents, coupled with its predictable cleavage under acidic conditions, makes it an invaluable asset for the protection of hydroxyl functionalities. A comprehensive theoretical and practical understanding of the factors governing its stability, as detailed in this guide, is essential for researchers in the field of drug development and complex molecule synthesis to devise and execute robust and efficient synthetic routes. The provided data, protocols, and diagrams serve as a foundational resource for the strategic application of the MOM protecting group.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-, a protected form of allyl alcohol. The methoxyethoxy group serves as a stable protecting group for the hydroxyl functionality of allyl alcohol, which is particularly useful in multi-step organic syntheses where the double bond of the allyl group needs to be preserved while other parts of the molecule undergo reaction. This protocol is adapted from a similar procedure for the synthesis of 3-[1-(Ethoxy)ethoxy]-1-propene and is expected to provide a high yield of the desired product.[1]

Reaction Scheme:

The synthesis involves the acid-catalyzed addition of allyl alcohol to methyl vinyl ether.

Reactants:

  • Allyl Alcohol (CH₂=CHCH₂OH)

  • Methyl Vinyl Ether (CH₂=CHOCH₃)

Catalyst:

  • dl-Camphorsulfonic acid

Product:

  • 1-Propene, 3-(1-methoxyethoxy)- (CH₂=CHCH₂O(CH(OCH₃)CH₃))

Experimental Protocol:

Materials:

  • Allyl alcohol (MW: 58.08 g/mol )

  • Methyl vinyl ether (MW: 58.08 g/mol )

  • dl-Camphorsulfonic acid (MW: 232.30 g/mol )

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine allyl alcohol and a 1.5 molar equivalent of methyl vinyl ether.

  • Cooling: Cool the reaction mixture to -12°C using a suitable cooling bath.

  • Catalyst Addition: While stirring, add a catalytic amount (e.g., 0.2 mol%) of dl-camphorsulfonic acid to the cooled mixture.

  • Reaction Monitoring: Continue stirring the reaction mixture at -12°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 100 mL of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product is often obtained in high purity and may not require further purification.[1] If necessary, the product can be purified by vacuum distillation.

Data Presentation:

Table 1: Summary of Quantitative Data for a Similar Synthesis of 3-[1-(Ethoxy)ethoxy]-1-propene. [1]

ParameterValue
Reactants
Allyl alcohol40 g (0.69 mol)
Ethyl vinyl ether74.5 g (1.033 mol)
Catalyst
dl-Camphorsulfonic acid150 mg
Reaction Conditions
Temperature-12°C
Time3 hours
Product
YieldEssentially quantitative (100 ml)
¹H-NMR Data (CDCl₃)
δ 1.14 (t, 3H)
δ 1.29 (d, 3H)
δ 3.56 (dp, 2H)
δ 4.06 (m, 2H)
δ 4.75 (q, 1H)
δ 5.26 (m, 2H)
δ 5.99 (m, 1H)

Note: The data presented is for the synthesis of the ethoxy analogue. The yield and spectroscopic data for 1-Propene, 3-(1-methoxyethoxy)- are expected to be comparable.

Visualization:

Experimental Workflow Diagram:

SynthesisWorkflow Reactants 1. Combine Allyl Alcohol and Methyl Vinyl Ether Cooling 2. Cool to -12°C Reactants->Cooling Catalyst 3. Add dl-Camphorsulfonic Acid Cooling->Catalyst Reaction 4. Stir at -12°C for 3h Catalyst->Reaction Quench 5. Quench with NaHCO₃ Reaction->Quench Wash 6. Wash with NaHCO₃ and Brine Quench->Wash Dry 7. Dry over Na₂SO₄ Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Product 1-Propene, 3-(1-methoxyethoxy)- Concentrate->Product

Caption: Workflow for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

References

Application of 2-Methoxypropene for MOP Protection in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective and regioselective synthesis of complex oligosaccharides and glycoconjugates. The methoxypropyl (MOP) group, an acetal protecting group derived from the reaction of a hydroxyl group with 2-methoxypropene, has emerged as a valuable tool for the temporary masking of alcohol functionalities. Its stability under harsh basic conditions, coupled with its facile removal under mild acidic conditions, makes it an attractive option for multi-step synthetic strategies. This document provides detailed application notes and protocols for the use of 2-methoxypropene as a protecting agent for hydroxyl groups in carbohydrates.

The MOP group offers several advantages in carbohydrate synthesis. It is inexpensive and the protection reaction proceeds under mild conditions.[1] Furthermore, MOP-protected carbohydrates are compatible with a range of subsequent chemical transformations, including transition-metal-catalyzed cross-coupling reactions.[1] This versatility makes the MOP group a useful component in the synthetic chemist's toolbox for the construction of complex carbohydrate-based molecules, including C-glycosides, which are important carbohydrate analogues with enhanced stability towards chemical and enzymatic hydrolysis.[1][2]

Applications in Carbohydrate Chemistry

The primary application of 2-methoxypropene in carbohydrate chemistry is the formation of methoxypropyl (MOP) ethers to protect hydroxyl groups. This strategy has been effectively employed in the synthesis of complex carbohydrate structures, most notably in the preparation of C-glycosides from glycals.[1][2]

Key applications include:

  • Orthogonal Protection Schemes: The MOP group's stability to strong bases allows it to be used in concert with other protecting groups that are sensitive to such conditions, enabling selective deprotection and functionalization at different positions of the carbohydrate scaffold.[1]

  • Synthesis of C-Glycosides: MOP-protected glycals are stable under the harsh basic conditions required for the lithiation of the C-1 position, a key step in the synthesis of C-glycosides via cross-coupling reactions.[1][2]

  • General Hydroxyl Group Protection: The MOP group can be used for the general protection of primary and secondary alcohols in various carbohydrate substrates, facilitating a wide range of chemical transformations on other parts of the molecule.

Data Presentation

The following table summarizes quantitative data for the protection of various carbohydrate substrates with 2-methoxypropene to form MOP ethers.

SubstrateReagents and ConditionsProductYield (%)Reference
D-Glucal2-Methoxypropene (6 equiv), Pyridinium tosylate (0.1 equiv), CH₂Cl₂ (anhydrous), 0 °C, 3 h3,4,6-Tri-O-(methoxypropyl)-D-glucal95%[1][2]
D-Galactal2-Methoxypropene (5 equiv), Pyridinium tosylate (0.05 equiv), DMF (anhydrous), 0 °C, 3 h3,4,6-Tri-O-(methoxypropyl)-D-galactal79%[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of Hydroxyl Groups with 2-Methoxypropene (MOP Protection)

This protocol describes a general method for the formation of MOP ethers on carbohydrate substrates.

Materials:

  • Carbohydrate substrate

  • 2-Methoxypropene (freshly distilled)

  • Pyridinium p-toluenesulfonate (PPTS) or Pyridinium tosylate (Pyr·TsOH)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carbohydrate substrate (1 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-methoxypropene (typically 1.5-2 equivalents per hydroxyl group).

  • Add a catalytic amount of PPTS or Pyr·TsOH (typically 0.05-0.1 equivalents).

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the substrate.

  • Upon completion, quench the reaction by adding triethylamine (Et₃N).

  • Dilute the mixture with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the MOP-protected carbohydrate.

Protocol 2: General Procedure for the Deprotection of MOP Ethers

This protocol outlines a mild acidic hydrolysis method for the removal of MOP protecting groups.

Materials:

  • MOP-protected carbohydrate

  • Tetrahydrofuran (THF)

  • Aqueous acetic acid (e.g., 1-20% v/v)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOP-protected carbohydrate in a mixture of THF and aqueous acetic acid (e.g., 1:1 v/v). The concentration of acetic acid can be adjusted based on the substrate's sensitivity.

  • Stir the solution at room temperature and monitor the reaction by TLC. Deprotection is typically complete within a few hours to overnight.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (EtOAc).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected carbohydrate by column chromatography on silica gel if necessary.

Visualizations

Reaction Pathway for MOP Protection and Deprotection

MOP_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carbohydrate Carbohydrate (R-OH) Oxonium_Ion Oxonium Ion Intermediate Carbohydrate->Oxonium_Ion + Carbocation Methoxypropene 2-Methoxypropene Protonated_Methoxypropene Protonated 2-Methoxypropene Methoxypropene->Protonated_Methoxypropene + H⁺ Acid_Catalyst H+ Carbocation Tertiary Carbocation Intermediate Protonated_Methoxypropene->Carbocation Resonance MOP_Protected MOP-Protected Carbohydrate (R-O-MOP) Oxonium_Ion->MOP_Protected - H⁺ Protonated_MOP_Ether Protonated MOP Ether MOP_Protected->Protonated_MOP_Ether + H⁺ Water H₂O Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_MOP_Ether->Hemiacetal_Intermediate + H₂O Hemiacetal_Intermediate->Carbohydrate - Acetone, - H⁺ Acetone Acetone

Caption: Reaction mechanism for the acid-catalyzed MOP protection and deprotection of a carbohydrate hydroxyl group.

Experimental Workflow for MOP Protection

MOP_Protection_Workflow Start Start Dissolve Dissolve carbohydrate in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagents Add 2-methoxypropene and acid catalyst Cool->Add_Reagents React Stir and monitor reaction by TLC Add_Reagents->React Quench Quench with Et₃N React->Quench Workup Aqueous workup (extraction and washes) Quench->Workup Dry_Concentrate Dry and concentrate the organic phase Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End MOP-Protected Carbohydrate Purify->End

Caption: A typical experimental workflow for the MOP protection of a carbohydrate.

Logical Relationship of MOP Group in a Synthetic Strategy

MOP_Synthetic_Strategy Starting_Carbohydrate Starting Carbohydrate (Multiple -OH groups) MOP_Protection MOP Protection (e.g., on C3, C4, C6-OH) Starting_Carbohydrate->MOP_Protection Other_Protection Orthogonal Protection (e.g., on C1, C2-OH) Starting_Carbohydrate->Other_Protection Intermediate Fully Protected Intermediate MOP_Protection->Intermediate Other_Protection->Intermediate Selective_Deprotection Selective Deprotection of Orthogonal Group Intermediate->Selective_Deprotection Functionalization Chemical Transformation (e.g., Glycosylation) Selective_Deprotection->Functionalization MOP_Deprotection MOP Deprotection (Mild Acid) Functionalization->MOP_Deprotection Final_Product Final Product MOP_Deprotection->Final_Product

Caption: Logical flow demonstrating the use of the MOP group in an orthogonal protecting group strategy.

References

Application Notes and Protocols for the Protection of Primary Alcohols with 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as primary alcohols, prevents undesired side reactions and allows for the targeted modification of other parts of a molecule. This document provides detailed application notes and a plausible experimental protocol for the use of 1-Propene, 3-(1-methoxyethoxy)- as a protecting group for primary alcohols. While not a conventionally documented reagent for this purpose, its structure suggests it functions as an acetal-type protecting group, analogous to the well-established methoxymethyl (MOM) or 2-methoxyethoxymethyl (MEM) ethers. The proposed protocol is based on established chemical principles of acetal formation and cleavage.

Principle and Advantages

The protection of a primary alcohol with 1-Propene, 3-(1-methoxyethoxy)- is predicated on the acid-catalyzed formation of an acetal. The hydroxyl group of the alcohol attacks the activated double bond of the reagent, leading to the formation of a stable ether linkage. This effectively masks the acidic proton and the nucleophilicity of the alcohol.

Potential Advantages:

  • Stability: Acetal protecting groups are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.

  • Mild Deprotection: The acetal linkage can be readily cleaved under mild acidic conditions, regenerating the original alcohol.

  • Orthogonality: The presence of the propene moiety could potentially allow for alternative deprotection strategies, offering orthogonality in complex synthetic routes.

Experimental Protocols

The following protocols are proposed based on the known chemistry of acetal protecting groups. Optimization may be required for specific substrates.

Protocol 1: Protection of a Primary Alcohol

This procedure details the formation of the protected ether from a primary alcohol and 1-Propene, 3-(1-methoxyethoxy)-.

Materials:

  • Primary alcohol

  • 1-Propene, 3-(1-methoxyethoxy)-

  • Anhydrous Dichloromethane (DCM)

  • Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 1-Propene, 3-(1-methoxyethoxy)- (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.

Protocol 2: Deprotection of the Protected Alcohol

This procedure describes the cleavage of the acetal protecting group to regenerate the primary alcohol.

Materials:

  • Protected alcohol

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in a mixture of methanol or THF and water (e.g., 4:1 v/v, 0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the protection and deprotection of a generic primary alcohol (R-CH₂OH) using 1-Propene, 3-(1-methoxyethoxy)-. These values are intended for illustrative purposes and may vary depending on the specific substrate and reaction conditions.

StepSubstrateReagents and ConditionsReaction Time (h)Yield (%)
Protection R-CH₂OH1-Propene, 3-(1-methoxyethoxy)- (1.5 eq), PPTS (0.1 eq), DCM, rt2 - 685 - 95
Deprotection R-CH₂O-CH(CH₃)OCH₂OCH₃p-TsOH (0.1 eq), MeOH/H₂O (4:1), rt1 - 490 - 98

Visualizations

Logical Workflow of the Protection and Deprotection Process

The following diagram illustrates the overall workflow for the protection of a primary alcohol, subsequent synthetic modification, and final deprotection.

G Workflow for Alcohol Protection and Deprotection A Primary Alcohol (R-CH2OH) B Protection with 1-Propene, 3-(1-methoxyethoxy)- (Acid Catalyst) A->B Step 1 C Protected Alcohol B->C D Synthetic Transformation(s) (e.g., Grignard reaction, oxidation) C->D Step 2 E Modified Protected Alcohol D->E F Deprotection (Aqueous Acid) E->F Step 3 G Final Product with Deprotected Alcohol F->G

Caption: A logical workflow for the protection, modification, and deprotection of a primary alcohol.

Proposed Reaction Mechanism for Alcohol Protection

This diagram illustrates the plausible acid-catalyzed mechanism for the protection of a primary alcohol with 1-Propene, 3-(1-methoxyethoxy)-.

G Proposed Mechanism for Alcohol Protection cluster_0 Activation of the Alkene cluster_1 Nucleophilic Attack by Alcohol cluster_2 Deprotonation reagent CH2=CH-CH2-O-CH(CH3)-OCH3 activated_complex [CH3-CH(+)-CH2-O-CH(CH3)-OCH3] Carbocation Intermediate reagent->activated_complex + H+ H_plus H+ oxonium_ion [R-CH2-O(+)H-CH(CH3)-CH2-O-CH(CH3)-OCH3] Oxonium Ion activated_complex->oxonium_ion + R-CH2-OH alcohol R-CH2-OH protected_alcohol R-CH2-O-CH(CH3)-CH2-O-CH(CH3)-OCH3 Protected Alcohol oxonium_ion->protected_alcohol - H+ H_plus_out H+

Caption: Proposed mechanism for the acid-catalyzed protection of a primary alcohol.

Conclusion

The use of 1-Propene, 3-(1-methoxyethoxy)- as a protecting group for primary alcohols presents a viable, albeit less conventional, strategy in organic synthesis. Its presumed behavior as an acetal-type protecting group suggests stability under various conditions and susceptibility to mild acidic cleavage. The provided protocols and diagrams offer a foundational guide for researchers to explore the application of this reagent in their synthetic endeavors. As with any new methodology, empirical optimization for specific substrates is recommended to achieve the desired efficiency and yield.

Application Notes and Protocols for the Selective Deprotection of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols in organic synthesis due to its stability under a range of conditions and its relative ease of introduction.[1][2] The selective deprotection of MOM ethers is a critical step in many synthetic routes, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. The compound 1-Propene, 3-(1-methoxyethoxy)- features a MOM-protected allylic alcohol. The presence of the alkene functionality requires mild deprotection methods to avoid unwanted side reactions.

This document provides detailed application notes and protocols for the selective deprotection of 1-Propene, 3-(1-methoxyethoxy)- to yield allyl alcohol. The protocols described herein utilize acidic catalysts that have been shown to be effective for the cleavage of MOM ethers in the presence of sensitive functional groups.

Reaction Mechanism and Selectivity

The deprotection of MOM ethers typically proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a hemiacetal intermediate. This intermediate is unstable and subsequently decomposes to the corresponding alcohol, formaldehyde, and methanol.[3]

The selectivity of the deprotection is crucial, especially when other acid-labile groups are present in the molecule. The methods outlined below have been chosen for their reported high yields and selectivity in the deprotection of allylic MOM ethers, minimizing the risk of side reactions involving the double bond.

Data Summary

The following table summarizes quantitative data from the literature for the deprotection of various allylic methoxymethyl (MOM) and methoxyethoxymethyl (MEM) ethers, which are structurally related to 1-Propene, 3-(1-methoxyethoxy)-. This data provides a useful reference for optimizing the deprotection of the target substrate.

Catalyst/ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)Allylic MOM Ether2-ButanoneReflux9.597[4]
Pyridinium p-toluenesulfonate (PPTS)Allylic MEM Ether2-ButanoneReflux698[4]
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%)Allylic MOM EtherIsopropanolReflux1.594[5]
Bismuth Trichloride (BiCl₃) (30 mol%)Alkenyl MOM EtherAcetonitrile/Water50-Good to Excellent[1]
Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridylAromatic MOM EtherCH₃CNRT-High[6]

Experimental Protocols

Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This protocol is adapted from the deprotection of allylic MOM ethers as described in the literature.[4]

Materials:

  • 1-Propene, 3-(1-methoxyethoxy)-

  • Pyridinium p-toluenesulfonate (PPTS)

  • 2-Butanone (or t-Butyl alcohol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in 2-butanone, add pyridinium p-toluenesulfonate (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure allyl alcohol.

Protocol 2: Deprotection using Zinc Trifluoromethanesulfonate (Zn(OTf)₂)

This protocol is based on the efficient deprotection of an allylic MOM ether using a catalytic amount of zinc triflate.[5]

Materials:

  • 1-Propene, 3-(1-methoxyethoxy)-

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Isopropanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in isopropanol.

  • Add zinc trifluoromethanesulfonate (0.1 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield pure allyl alcohol.

Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the selective deprotection of 1-Propene, 3-(1-methoxyethoxy)-.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Final Product Start 1-Propene, 3-(1-methoxyethoxy)- Reaction Acid Catalyst (e.g., PPTS or Zn(OTf)₂) Solvent, Heat Start->Reaction React with Workup Quenching Extraction Drying Reaction->Workup Proceed to Purification Column Chromatography Workup->Purification Followed by Product Allyl Alcohol Purification->Product Yields

Caption: General experimental workflow for the selective deprotection.

Reaction Mechanism Pathway

This diagram outlines the key steps in the acid-catalyzed deprotection of the MOM ether.

Deprotection_Mechanism MOM_Ether 1-Propene, 3-(1-methoxyethoxy)- Protonation Protonation of Ether Oxygen MOM_Ether->Protonation H⁺ Oxonium_Ion Formation of Oxonium Ion Protonation->Oxonium_Ion Cleavage C-O Bond Cleavage Oxonium_Ion->Cleavage Hemiacetal Hemiacetal Intermediate Cleavage->Hemiacetal Decomposition Decomposition Hemiacetal->Decomposition Alcohol Allyl Alcohol Decomposition->Alcohol Byproducts Formaldehyde + Methanol Decomposition->Byproducts

Caption: Key steps in the acid-catalyzed MOM deprotection mechanism.

References

reaction conditions for MOM ether formation with 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Methoxymethyl (MOM) Ether Formation

Introduction

Methoxymethyl (MOM) ethers are one of the most frequently utilized protecting groups for hydroxyl moieties in organic synthesis. Their stability in a wide range of reaction conditions, including strongly basic and weakly acidic media, makes them invaluable in multi-step synthetic campaigns. The MOM group can be readily introduced to protect alcohols and phenols and subsequently removed under specific acidic conditions. This document provides detailed protocols for the formation of MOM ethers, with a focus on the protection of alcohols, which is a fundamental transformation in the synthesis of complex molecules for research, and drug development.

The formation of a MOM ether involves the conversion of a hydroxyl group (-OH) into a methoxymethyl ether (-OCH2OCH3). While the specific substrate "1-Propene, 3-(1-methoxyethoxy)-" mentioned in the query appears to be a variation of a protected allyl alcohol, the general principles and protocols for MOM ether formation are broadly applicable. The most common methods for this transformation involve the use of chloromethyl methyl ether (MOMCl) in the presence of a base, or the use of dimethoxymethane under acidic conditions.

Experimental Protocols

Several methods are available for the synthesis of MOM ethers from alcohols. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.

Protocol 1: MOM Ether Formation using Chloromethyl Methyl Ether (MOMCl) and a Hindered Base

This is a widely used method that proceeds under mild, non-acidic conditions, making it suitable for substrates with acid-labile functional groups.[1] N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is commonly employed as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Reaction Scheme:

R-OH + MOMCl + i-Pr2NEt → R-O-MOM + i-Pr2NEt·HCl

Materials:

  • Alcohol (1.0 equiv)

  • Chloromethyl methyl ether (MOMCl) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (1.5 - 2.5 equiv).

  • Slowly add chloromethyl methyl ether (1.5 - 2.0 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure MOM ether.

Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2]

Protocol 2: MOM Ether Formation using a Strong Base

For less sensitive substrates, a strong base such as sodium hydride (NaH) can be used to deprotonate the alcohol, forming a more nucleophilic alkoxide, which then reacts with MOMCl.[3][4]

Reaction Scheme:

  • R-OH + NaH → R-O-Na+ + H2

  • R-O-Na+ + MOMCl → R-O-MOM + NaCl

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 equiv)

  • Chloromethyl methyl ether (MOMCl) (1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a suspension of sodium hydride (1.1 - 1.5 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.1 - 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the desired MOM ether.

Protocol 3: MOM Ether Formation using Dimethoxymethane and an Acid Catalyst

This method avoids the use of the carcinogenic MOMCl and is a safer alternative, proceeding via an acetal exchange reaction.[4][5]

Reaction Scheme:

R-OH + CH2(OCH3)2 --(Acid Catalyst)--> R-O-MOM + CH3OH

Materials:

  • Alcohol (1.0 equiv)

  • Dimethoxymethane (used as solvent or in excess)

  • Acid catalyst (e.g., phosphorus pentoxide (P2O5), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like ZrCl4)[6]

  • Anhydrous dichloromethane (CH2Cl2) (if dimethoxymethane is not the solvent)

  • Base for quenching (e.g., saturated aqueous NaHCO3 or triethylamine)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in dimethoxymethane or a mixture of dimethoxymethane and an inert solvent like dichloromethane, add the acid catalyst (catalytic amount, e.g., 0.1 equiv of p-TsOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a suitable base (e.g., saturated aqueous NaHCO3 or triethylamine).

  • If an aqueous workup is performed, separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the formation of MOM ethers from primary and secondary alcohols. Yields are generally high for these transformations.

Method Reagents Base Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%) Reference
Protocol 1 MOMClDIPEACH2Cl2 or THF0 to RT12 - 2485 - 95[1]
Protocol 2 MOMClNaHTHF or DMF0 to RT2 - 1280 - 90[3][4]
Protocol 3 Dimethoxymethane-CH2Cl2RT2 - 875 - 90[4][6]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the formation of a MOM ether using Protocol 1.

MOM_Ether_Formation_Workflow Start Start: Alcohol Substrate Reaction_Setup Reaction Setup: - Dissolve in CH2Cl2 - Add DIPEA - Cool to 0 °C Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add MOMCl dropwise Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir at RT - Monitor by TLC Reagent_Addition->Reaction Workup Aqueous Workup: - Quench with NaHCO3 - Separate layers - Extract with CH2Cl2 Reaction->Workup Drying Drying & Filtration: - Wash with brine - Dry over MgSO4 - Filter Workup->Drying Purification Purification: - Concentrate - Column Chromatography Drying->Purification Product Final Product: MOM Ether Purification->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 1-Propene, 3-(1-methoxyethoxy)-, a valuable intermediate in organic synthesis. The protocols detailed below are designed for laboratory and large-scale production, emphasizing safety, efficiency, and scalability.

Introduction

1-Propene, 3-(1-methoxyethoxy)-, also known as allyl 1-methoxyethyl ether, is a versatile organic compound. Its structure, featuring both an allyl group and an acetal moiety, makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. The allyl group can participate in various reactions such as hydroformylation, metathesis, and polymerization, while the 1-methoxyethoxy group serves as a protecting group for the allylic alcohol, which can be readily removed under acidic conditions.

Physicochemical Properties

While specific experimental data for 1-Propene, 3-(1-methoxyethoxy)- is not widely available, the following table summarizes estimated and known properties of the target compound and its close structural analogs.

Property1-Propene, 3-(1-methoxyethoxy)- (Estimated)3-methoxy-1-propene (Analog)3-(2-methoxyethoxy)prop-1-ene (Analog)
Molecular Formula C6H12O2C4H8O[1]C6H12O2[2]
Molecular Weight 116.16 g/mol 72.11 g/mol [1]116.16 g/mol [2]
Boiling Point ~130-140 °C42-43 °C[1]Not Available
Density ~0.9 g/cm³0.768 g/mL[1]Not Available
Solubility Soluble in common organic solventsInsoluble in water[1]Not Available
Applications in Research and Development

The unique bifunctional nature of 1-Propene, 3-(1-methoxyethoxy)- allows for its use in a variety of synthetic applications:

  • Protecting Group Chemistry: The 1-methoxyethoxy group is an effective protecting group for allyl alcohol, stable to a range of reaction conditions and easily deprotected.

  • Monomer Synthesis: The allyl functionality can be polymerized to create polymers with pendant acetal groups, which can be further modified.

  • Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex organic molecules that are of interest in drug discovery and development.[3][]

  • Fine Chemical Synthesis: Used as a building block in the synthesis of specialty chemicals and materials.[5]

Health and Safety Information

No specific safety data sheet (SDS) is available for 1-Propene, 3-(1-methoxyethoxy)-. The following information is based on data for structurally similar compounds and general laboratory safety principles.

  • General Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or inhaled. Causes skin and eye irritation.[6]

  • Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[1][2][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[7]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

This protocol is adapted from the synthesis of the analogous ethyl ether and is suitable for laboratory-scale preparation.

Reaction Scheme:

G allyl_alcohol Allyl Alcohol reaction + allyl_alcohol->reaction methyl_vinyl_ether Methyl Vinyl Ether methyl_vinyl_ether->reaction product 1-Propene, 3-(1-methoxyethoxy)- catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction cat. reaction->product

Figure 1: Synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

Materials and Equipment:

  • Allyl alcohol

  • Methyl vinyl ether

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and distillation

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allyl alcohol.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirred allyl alcohol.

  • Addition of Methyl Vinyl Ether: Slowly add methyl vinyl ether to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess methyl vinyl ether and any solvent (if used) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Propene, 3-(1-methoxyethoxy)-.

Quantitative Data (Expected):

ParameterValue
Reactant Ratio (Allyl alcohol:Methyl vinyl ether) 1 : 1.5
Catalyst Loading (p-TsOH·H₂O) 0.1-0.5 mol%
Reaction Temperature 0 °C
Reaction Time 3-4 hours
Expected Yield 85-95%
Protocol 2: Large-Scale Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

This protocol outlines considerations for scaling up the synthesis of 1-Propene, 3-(1-methoxyethoxy)- for industrial production.

Workflow Diagram:

G start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reactant_charge Charge Allyl Alcohol and Catalyst reactor_prep->reactant_charge cooling Cool to 0-5 °C reactant_charge->cooling mve_addition Controlled Addition of Methyl Vinyl Ether cooling->mve_addition reaction Reaction Monitoring (GC/TLC) mve_addition->reaction quench Quench with Sodium Bicarbonate Solution reaction->quench Reaction Complete phase_sep Phase Separation quench->phase_sep wash Aqueous Washes phase_sep->wash drying Drying of Organic Phase wash->drying distillation Fractional Distillation (Vacuum) drying->distillation packaging Product Packaging distillation->packaging end End packaging->end

Figure 2: Large-scale synthesis workflow.

Key Considerations for Scale-Up:

  • Reactor: A glass-lined or stainless steel reactor equipped with a robust cooling system, overhead stirrer, and ports for reactant addition and monitoring is required. The reactor should be purged with an inert gas like nitrogen to prevent side reactions.

  • Exothermicity: The addition of methyl vinyl ether to the acidified allyl alcohol can be exothermic. The addition rate must be carefully controlled to maintain the desired reaction temperature. A reliable cooling system is crucial for safety and to prevent unwanted side reactions.

  • Catalyst: While p-toluenesulfonic acid is effective, for large-scale operations, a solid-supported acid catalyst could be considered for easier removal and potential recycling.

  • Workup: Large-scale liquid-liquid extractions require appropriate equipment. A continuous extraction process might be more efficient than batch-wise extractions.

  • Purification: Fractional distillation under vacuum is the preferred method for purification on a large scale to obtain high-purity product. The distillation column should be designed for efficient separation.

  • Safety: All operations should be conducted in a well-ventilated area with appropriate safety measures in place, including emergency showers, eyewash stations, and fire suppression systems. All personnel should be trained on the specific hazards of the chemicals involved.[7][8]

Large-Scale Process Parameters (Estimated):

ParameterValue
Batch Size 100 - 1000 L
Reactor Type Glass-lined or Stainless Steel
Agitation Speed 50 - 150 RPM
Methyl Vinyl Ether Addition Time 2 - 4 hours
Post-Addition Reaction Time 4 - 6 hours
Purification Method Vacuum Fractional Distillation

This document provides a framework for the synthesis and handling of 1-Propene, 3-(1-methoxyethoxy)-. Researchers and drug development professionals should adapt these protocols to their specific needs and facilities, always prioritizing safety and process optimization.

References

Application Notes and Protocols for 1-Propene, 3-(1-methoxyethoxy)- in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propene, 3-(1-methoxyethoxy)-, a derivative of allyl alcohol, serves as a valuable reagent in multi-step organic synthesis, primarily functioning as a protective group for hydroxyl moieties. Its acetal structure confers stability under a range of reaction conditions, allowing for selective transformations at other parts of a complex molecule. The protected alcohol can be readily deprotected under mild acidic conditions, making it an attractive choice in the synthesis of natural products and active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of its use, including detailed experimental protocols and data presented for clarity and reproducibility.

Core Applications: Protection of Alcohols

The primary application of 1-Propene, 3-(1-methoxyethoxy)- is the protection of alcohols. The resulting 1-methoxyethoxy (ME) ether is stable to a variety of reagents and conditions encountered in multi-step synthesis.

Key Advantages:

  • Stability: The ME group is stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents.[1][2]

  • Ease of Introduction: The protection reaction proceeds under mild conditions with high efficiency.

  • Selective Deprotection: The ME group can be cleaved under mild acidic conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups like silyl ethers or benzyl ethers.[3][4]

A closely related and widely used protecting group is the methoxyethoxymethyl (MEM) group, which shares similar stability and reactivity profiles.[1][3] The experimental conditions and outcomes for MEM protection are often directly comparable to those for the 1-methoxyethoxy group.

General Workflow for Alcohol Protection and Deprotection

The use of 1-Propene, 3-(1-methoxyethoxy)- as a protecting group follows a straightforward three-stage workflow in a multi-step synthesis.

G Start Alcohol-containing Substrate Protection Protection with 1-Propene, 3-(1-methoxyethoxy)- Start->Protection Protected_Intermediate ME-Protected Intermediate Protection->Protected_Intermediate Multi_Step Multi-Step Synthesis (e.g., C-C bond formation, functional group interconversion) Protected_Intermediate->Multi_Step Deprotection Deprotection (Mild Acid) Multi_Step->Deprotection Final_Product Final Product with Deprotected Alcohol Deprotection->Final_Product

Figure 1: General workflow for the use of 1-Propene, 3-(1-methoxyethoxy)- as a protecting group.

Experimental Protocols

The following protocols are based on established procedures for the closely related MEM protecting group and are expected to be directly applicable for the 1-methoxyethoxy group.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using a reagent analogous to 1-Propene, 3-(1-methoxyethoxy)-, such as MEM chloride.

Materials:

  • Alcohol (1.0 eq)

  • 1-Chloro-1-methoxyethane (or analogous reagent for ME protection, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-chloro-1-methoxyethane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate TypeReagentBaseSolventTime (h)Yield (%)
Primary AlcoholMEM-ClDIPEACH₂Cl₂5~85-95
Secondary AlcoholMEM-ClDIPEACH₂Cl₂8-16~80-90

Table 1: Representative conditions and yields for the protection of alcohols with the analogous MEM group.[3][5]

Protocol 2: Deprotection of a 1-Methoxyethoxy (ME) Protected Alcohol

This protocol outlines the cleavage of the ME ether to regenerate the free alcohol using mild acidic conditions.

Materials:

  • ME-protected alcohol (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • tert-Butanol or 2-butanone

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the ME-protected alcohol in tert-butanol or 2-butanone.

  • Add pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protected AlcoholDeprotection ReagentSolventTime (h)Yield (%)
Allylic ME-etherPPTSt-BuOH3-5~90-99
Benzylic ME-etherPPTS2-Butanone2-4~95
Aliphatic ME-etherPPTSt-BuOH6-10~85-95

Table 2: Representative conditions and yields for the deprotection of ME-protected alcohols.[4]

Application in Multi-Step Synthesis: A Case Study Approach

While a specific total synthesis employing 1-Propene, 3-(1-methoxyethoxy)- is not readily found in the literature, its utility can be illustrated through a hypothetical synthetic sequence based on strategies used for similar protecting groups in natural product synthesis, such as in the synthesis of Rocaglamide.[6] In such syntheses, a protected allyl alcohol fragment is often a key building block.

The following diagram illustrates a plausible multi-step sequence where the ME protecting group on an allyl alcohol derivative enables a series of transformations before its removal in the final stages.

G cluster_start Starting Material cluster_protection Protection cluster_intermediate Key Intermediate cluster_synthesis Synthetic Elaboration cluster_deprotection Deprotection cluster_end Final Product Allyl_Alcohol Allyl Alcohol Protection 1-Propene, 3-(1-methoxyethoxy)- DIPEA, CH2Cl2 Allyl_Alcohol->Protection Protected_Allyl_Alcohol ME-Protected Allyl Alcohol Protection->Protected_Allyl_Alcohol Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) Protected_Allyl_Alcohol->Cross_Coupling Oxidation Oxidation of Alkene Cross_Coupling->Oxidation Further_Functionalization Further Functionalization Oxidation->Further_Functionalization Deprotection PPTS, t-BuOH Further_Functionalization->Deprotection Final_Product Complex Molecule (e.g., Natural Product Precursor) Deprotection->Final_Product

Figure 2: Hypothetical workflow for the use of ME-protected allyl alcohol in a multi-step synthesis.

Conclusion

1-Propene, 3-(1-methoxyethoxy)- is a valuable reagent for the protection of alcohols in multi-step organic synthesis. The resulting 1-methoxyethoxy ether offers a robust protecting group that is stable to a wide range of reaction conditions and can be selectively removed under mild acidic conditions. The protocols and data presented, based on the closely analogous and well-documented MEM group, provide a reliable guide for researchers in the planning and execution of complex synthetic strategies. Its application can streamline synthetic routes, improve yields, and enable the synthesis of complex molecules in the fields of pharmaceutical development and natural product research.

References

Application Notes and Protocols: Experimental Procedures for the Cleavage of Methoxymethyl (MOM) Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl (MOM) ethers are one of the most common protecting groups for hydroxyl functionalities in organic synthesis. Their stability to a wide range of reaction conditions, including strongly basic and weakly acidic media, makes them highly valuable in the assembly of complex molecules.[1][2] However, the efficient and selective cleavage of MOM ethers under mild conditions is a critical step in the final stages of a synthetic sequence. This document provides detailed experimental protocols for various methods of MOM ether deprotection, accompanied by quantitative data to aid in the selection of the most appropriate conditions for a given substrate.

Cleavage Mechanisms: An Overview

The deprotection of MOM ethers, which are acetals, is typically achieved under acidic conditions.[2][3] The general mechanism involves the protonation of one of the ether oxygens, followed by the elimination of formaldehyde and methanol to regenerate the free hydroxyl group. Both Brønsted and Lewis acids can be employed to facilitate this transformation.[4][5] The choice of acid and reaction conditions can be tailored to achieve chemoselectivity in the presence of other acid-labile protecting groups.

Experimental Protocols

This section details several reliable methods for the cleavage of MOM ethers, employing a range of reagents and conditions.

Protocol 1: Bismuth Triflate Catalyzed Deprotection in Aqueous Media

This method offers an environmentally friendly approach, utilizing a catalytic amount of a stable and inexpensive Lewis acid in a biphasic system.[6]

Materials:

  • MOM-protected compound

  • Bismuth (III) triflate (Bi(OTf)₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the MOM-protected compound (1.0 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Add a catalytic amount of Bi(OTf)₃ (0.01-0.02 mmol, 1-2 mol%) to the stirred solution at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For aliphatic MOM ethers, slight heating may be required to increase the reaction rate.[6]

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Zinc(II) Trifluoromethanesulfonate in Isopropanol

This protocol provides an efficient and selective method for MOM ether deprotection, particularly useful when other acid-sensitive groups are present.[7]

Materials:

  • MOM-protected compound

  • Zinc (II) trifluoromethanesulfonate (Zn(OTf)₂)

  • Isopropanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the MOM-protected compound (1.0 mmol) in isopropanol (10 mL), add Zn(OTf)₂ (0.1 mmol, 10 mol%).

  • Reflux the reaction mixture. The reaction time will vary depending on the substrate (typically 40 minutes to 1.5 hours).[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography.

Protocol 3: Trimethylsilyl Triflate and 2,2'-Bipyridyl for Aromatic MOM Ethers

This method offers a mild procedure for the chemoselective deprotection of aromatic MOM ethers.[8]

Materials:

  • Aromatic MOM ether

  • Trimethylsilyl triflate (TMSOTf)

  • 2,2'-Bipyridyl

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (AcOEt)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in CH₃CN (5.0 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Add TMSOTf (1.0 mmol) dropwise to the solution.

  • Allow the solution to stir at room temperature and monitor the disappearance of the starting material by TLC.

  • Upon completion, add water to the solution and continue stirring at room temperature until the intermediate TMS ether is fully hydrolyzed (as monitored by TLC).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the reaction conditions and outcomes for the cleavage of various MOM-protected substrates using different methodologies.

Substrate TypeReagent(s)Solvent(s)Temperature (°C)TimeYield (%)Reference
Aromatic MOM EtherBi(OTf)₃ (1-2 mol%)THF/H₂O (1:1)Room Temp.30-40 min90-95[6]
Aliphatic MOM EtherBi(OTf)₃ (1-2 mol%)THF/H₂O (1:1)502-3 h85-92[6]
Benzylic MOM EtherZn(OTf)₂ (10 mol%)IsopropanolReflux1.5 h92[7]
Aliphatic MOM EtherZn(OTf)₂ (10 mol%)IsopropanolReflux50 min98[7]
Aliphatic MOM Ether with Benzyl EtherZn(OTf)₂ (10 mol%)IsopropanolReflux40 min94[7]
Aliphatic MOM Ether with TBDPS EtherZn(OTf)₂ (10 mol%)IsopropanolReflux40 min88[7]
Aromatic MOM EtherTMSOTf, 2,2'-BipyridylCH₃CNRoom Temp.VariesHigh[8]
Phenolic MOM EtherSilica-supported NaHSO₄DichloromethaneRoom Temp.VariesHigh[1]
Primary/Secondary/Tertiary Alcohol MOM EtherZnBr₂, n-PrSHCH₂Cl₂0 to Room Temp.< 10 minHigh[9][10]
Phenolic MOM EtherBismuth Trichloride (30 mol%)Acetonitrile/Water50VariesGood-Excellent[11]
Phenolic MOM EtherWells-Dawson Heteropolyacid1,2-DichloroethaneVaries< 1 hHigh-Quantitative[12]

Mandatory Visualization

Signaling Pathway for Acid-Catalyzed MOM Ether Cleavage

MOM_Cleavage_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MOM_Ether R-O-CH₂-O-CH₃ (MOM Ether) Protonated_Ether R-O⁺(H)-CH₂-O-CH₃ (Protonated Ether) MOM_Ether->Protonated_Ether Protonation Acid H⁺ (Acid Catalyst) Oxocarbenium_Ion [R-O-CH₂]⁺ (Oxocarbenium Ion) Protonated_Ether->Oxocarbenium_Ion Loss of Methanol Methanol CH₃OH (Methanol) Hemiacetal R-O-CH₂-OH (Hemiacetal) Oxocarbenium_Ion->Hemiacetal + H₂O Alcohol R-OH (Alcohol) Hemiacetal->Alcohol Elimination of Formaldehyde Formaldehyde CH₂O (Formaldehyde)

Caption: Acid-catalyzed cleavage of a MOM ether.

Experimental Workflow for MOM Ether Deprotection

MOM_Deprotection_Workflow Start Start: MOM-Protected Compound Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., Acid) Dissolve->Add_Reagent Reaction Stir at Specified Temperature Add_Reagent->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract) Monitor->Workup Complete Dry_Concentrate Dry and Concentrate Organic Phase Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure Alcohol Purify->End

Caption: General experimental workflow for MOM ether cleavage.

References

Application Notes and Protocols: 1-Propene, 3-(1-methoxyethoxy)- in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase organic synthesis (SPOS), the strategic use of protecting groups is paramount for the successful construction of complex molecules. 1-Propene, 3-(1-methoxyethoxy)-, serves as a valuable reagent for the introduction of a protected hydroxyl functionality. This acetal-protected form of allyl alcohol offers the advantage of an allyl group for orthogonal deprotection strategies, making it a versatile tool in the synthesis of peptides, oligonucleotides, and other complex organic molecules on a solid support.[1][2]

The methoxyethoxy acetal (MEA) group provides robust protection for the hydroxyl function under a variety of reaction conditions commonly employed in SPOS, while the allyl group allows for selective cleavage under mild conditions, typically using palladium catalysis. This orthogonality is crucial for complex synthetic routes where multiple protecting groups are employed and need to be removed sequentially without affecting other parts of the molecule.[2][3]

Key Applications

  • Introduction of a Protected Hydroxyl Group: Enables the incorporation of a hydroxyl-containing building block onto a solid support or into a growing synthetic chain.

  • Linker Modification: Can be used to modify solid-phase synthesis linkers to introduce a cleavable site or a point for further diversification.

  • Orthogonal Protection Strategy: The allyl group can be selectively removed in the presence of other protecting groups like Fmoc, Boc, and acid-labile side-chain protecting groups, providing an additional layer of synthetic flexibility.[2][4]

Chemical and Physical Properties

PropertyValue
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Appearance Colorless liquid (presumed)
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., DMF, DCM, THF)[5][6]

Experimental Protocols

Protocol 1: Immobilization of 1-Propene, 3-(1-methoxyethoxy)- onto a Hydroxymethyl-Functionalized Resin

This protocol describes the attachment of the protected allyl alcohol to a resin, such as Wang or hydroxymethyl-polystyrene resin, via an ether linkage.

Materials:

  • Hydroxymethyl-functionalized resin (e.g., Wang resin)

  • 1-Propene, 3-(1-methoxyethoxy)-

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Piperidine (20% in DMF) for Fmoc-resin deprotection if applicable

Procedure:

  • Resin Swelling: Swell the hydroxymethyl-functionalized resin in anhydrous DCM for 30 minutes in a reaction vessel.

  • Activation: In a separate flask, dissolve 1-Propene, 3-(1-methoxyethoxy)- (5 equivalents relative to resin loading) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling: Add the solution from step 2 to the swollen resin. Then, add DIC (5 equivalents) dropwise to the reaction mixture.

  • Reaction: Gently agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM.

Workflow for Immobilization:

G Resin Hydroxymethyl Resin Swell Swell in DCM Resin->Swell Activate Activate with 1-Propene, 3-(1-methoxyethoxy)-, DIC, DMAP Swell->Activate Couple Couple to Resin Activate->Couple Wash Wash (DCM, DMF, MeOH) Couple->Wash Dry Dry under Vacuum Wash->Dry FunctionalizedResin Functionalized Resin Dry->FunctionalizedResin

Caption: Workflow for immobilizing 1-Propene, 3-(1-methoxyethoxy)-.

Protocol 2: Cleavage of the Allyl Protecting Group

This protocol outlines the selective removal of the allyl group to expose the hydroxyl functionality, while the molecule remains attached to the solid support.

Materials:

  • Functionalized resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3) or other suitable scavenger

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), deoxygenated

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the functionalized resin in anhydrous, deoxygenated DCM for 30 minutes.

  • Catalyst Preparation: In a separate flask, dissolve Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents relative to resin loading) in deoxygenated DCM. The solution should be bright yellow.

  • Deprotection Reaction: Add the palladium catalyst solution to the swollen resin. Then, add phenylsilane (10 equivalents) to the reaction mixture.

  • Reaction: Gently agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours at room temperature. The reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.

  • Washing: Drain the reaction solvent and wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the palladium catalyst and scavenger byproducts.

  • Drying: Dry the deprotected resin under vacuum.

Deprotection Workflow:

G ProtectedResin Allyl-Protected Resin Swell Swell in deoxygenated DCM ProtectedResin->Swell AddCatalyst Add Pd(PPh3)4 and PhSiH3 Swell->AddCatalyst React React under Inert Atmosphere AddCatalyst->React Wash Wash (DCM, DMF) React->Wash DeprotectedResin Deprotected Hydroxyl Resin Wash->DeprotectedResin

Caption: Workflow for the cleavage of the allyl protecting group.

Protocol 3: Cleavage of the Methoxyethoxy Acetal (MEA) Protecting Group

The MEA group is an acetal and is typically cleaved under acidic conditions. This allows for the selective deprotection of the hydroxyl group while the allyl group remains intact if desired.

Materials:

  • MEA-protected compound on resin

  • Trifluoroacetic acid (TFA) solution in DCM (e.g., 1-5% TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Pyridine or Diisopropylethylamine (DIPEA) solution in DCM (for neutralization)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes at room temperature. The progress of the reaction can be monitored by LC-MS analysis of a cleaved sample.

  • Washing: Drain the acidic solution and wash the resin with DCM (3x).

  • Neutralization: Wash the resin with a 5% solution of DIPEA in DCM (3x) to neutralize any residual acid.

  • Final Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).

  • Drying: Dry the resin under vacuum.

Logical Relationship of Orthogonal Deprotection:

G start Resin-O-MEA-Allyl deprotect_allyl Cleave Allyl (Pd(PPh3)4, PhSiH3) start->deprotect_allyl deprotect_mea Cleave MEA (TFA/DCM) start->deprotect_mea product_oh_allyl Resin-OH-Allyl deprotect_allyl->product_oh_allyl product_omea_h Resin-O-MEA deprotect_mea->product_omea_h

References

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Propene, 3-(1-methoxyethoxy)-. This acetal is commonly formed by the acid-catalyzed addition of allyl alcohol to methyl vinyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis can typically be attributed to several factors:

  • Presence of Water: The formation of the acetal is a reversible reaction. Any moisture in the reactants or solvent will push the equilibrium back towards the starting materials, hydrolyzing the product.[1][2]

  • Inadequate Catalyst: An insufficient amount or inactive acid catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction may require specific temperature control. Excessively high temperatures can lead to side reactions, while temperatures that are too low will slow down the reaction rate.

  • Loss During Workup: The product can be sensitive to aqueous acid and may be partially hydrolyzed during the extraction and purification steps if the pH is not carefully controlled.

  • Side Reactions: Polymerization of the allyl group or the methyl vinyl ether can occur, especially in the presence of a strong acid catalyst.

Q2: How can I ensure my reaction is sufficiently anhydrous?

A2: To maintain anhydrous conditions:

  • Use freshly distilled solvents.

  • Dry glassware in an oven prior to use.

  • Use molecular sieves (3Å or 4Å) to remove trace amounts of water from the reaction mixture.[1][2]

  • Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

Q3: What type of acid catalyst is recommended, and how much should I use?

A3: A catalytic amount of a mild acid is generally preferred to avoid polymerization. Common catalysts include:

  • Pyridinium p-toluenesulfonate (PPTS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Camphorsulfonic acid (CSA)

A typical catalyst loading is 1-5 mol%. It is advisable to start with a lower concentration and monitor the reaction progress.

Q4: I observe a significant amount of byproduct. What could it be?

A4: The most common byproducts are polymers of methyl vinyl ether or allyl alcohol. You may also have unreacted starting materials. If the reaction is run at a higher temperature, you might also see decomposition products.

Q5: My NMR spectrum shows unreacted allyl alcohol. How can I drive the reaction to completion?

A5: If starting material remains, you can try the following:

  • Increase the excess of methyl vinyl ether: Using a larger excess of this reagent can shift the equilibrium towards the product.

  • Add more catalyst: Your catalyst may have been consumed or deactivated. A small additional charge of the acid catalyst may restart the reaction.

  • Increase reaction time: The reaction may simply be slow under your current conditions.

  • Ensure removal of water: If not already in use, adding molecular sieves or using a Dean-Stark trap can help drive the reaction forward.[1][2]

Quantitative Data Summary

The following table provides representative data on how different reaction parameters can influence the yield of 1-Propene, 3-(1-methoxyethoxy)-. These are illustrative values based on general principles of acetal chemistry.

Entry Catalyst (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
1p-TsOH (1%)Dichloromethane25485Standard conditions
2p-TsOH (1%)Dichloromethane25440Undried solvent used
3NoneDichloromethane2524<5No reaction without catalyst
4p-TsOH (10%)Dichloromethane40230Significant polymerization observed
5PPTS (2%)Dichloromethane25892Milder catalyst, longer reaction time
6p-TsOH (1%)Tetrahydrofuran25675Slower reaction rate in THF compared to DCM

Detailed Experimental Protocol

Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

Materials:

  • Allyl alcohol

  • Methyl vinyl ether

  • Dichloromethane (DCM), anhydrous

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Molecular sieves, 3Å (optional)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane. If desired, add activated 3Å molecular sieves.

  • Add allyl alcohol (1.0 equivalent) to the solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl vinyl ether (1.5 equivalents).

  • Add PPTS (0.02 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-Propene, 3-(1-methoxyethoxy)-.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.

TroubleshootingWorkflow start Low Yield of 1-Propene, 3-(1-methoxyethoxy)- check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction? (Starting Material Present) check_reaction->incomplete Analyze Spectrum/Chromatogram byproducts Significant Byproducts? incomplete->byproducts No check_reagents Verify Reagent Quality and Stoichiometry incomplete->check_reagents Yes check_conditions Review Reaction Conditions (Time, Temperature) incomplete->check_conditions check_catalyst Check Catalyst Activity and Loading incomplete->check_catalyst workup_loss Product Loss During Workup? byproducts->workup_loss No polymerization Polymerization Likely byproducts->polymerization Yes check_ph Check pH During Aqueous Workup workup_loss->check_ph Yes optimize_reagents Use Larger Excess of Methyl Vinyl Ether check_reagents->optimize_reagents optimize_conditions Increase Reaction Time or Adjust Temperature check_conditions->optimize_conditions optimize_catalyst Add Fresh Catalyst or Increase Loading check_catalyst->optimize_catalyst optimize_catalyst2 Use Milder Catalyst (e.g., PPTS) or Lower Concentration polymerization->optimize_catalyst2 optimize_temp Run Reaction at Lower Temperature (e.g., 0 °C) polymerization->optimize_temp neutralize Ensure Quench is Basic (e.g., sat. NaHCO3) check_ph->neutralize

References

stability of 1-Propene, 3-(1-methoxyethoxy)- under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Propene, 3-(1-methoxyethoxy)-, also known as allyl methoxymethyl ether (allyl MOM ether). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 1-Propene, 3-(1-methoxyethoxy)-?

A1: 1-Propene, 3-(1-methoxyethoxy)- is an acetal, specifically a methoxymethyl (MOM) ether. Its stability is primarily dictated by the MOM protecting group. It is generally stable under neutral and basic conditions but is labile to acid.[1]

  • Acidic Conditions (pH < 4): The compound is unstable and will undergo hydrolysis (deprotection) to yield allyl alcohol, formaldehyde, and methanol.[1][2]

  • Neutral to Basic Conditions (pH 4-12): The compound is generally stable.[1]

  • Strongly Basic Conditions (pH > 12): While generally stable, prolonged exposure to very strong bases at high temperatures may cause degradation, though the MOM group is known for its robustness in basic media.[3]

  • Other Reagents: It is inert towards a wide range of nucleophiles (e.g., Grignard reagents, organolithiums), bases, and many oxidizing and reducing agents (e.g., LiAlH₄, NaBH₄, CrO₃).[1][4]

Q2: I am performing a reaction under acidic conditions. Will 1-Propene, 3-(1-methoxyethoxy)- remain intact?

A2: No. The (1-methoxyethoxy) group is an acid-labile protecting group.[5] Exposure to acidic conditions, even mild ones (e.g., pyridinium p-toluenesulfonate, PPTS) or aqueous acidic workups, will likely cause partial or complete cleavage of the ether, liberating the parent allyl alcohol.[2][6]

Q3: How can I remove or "deprotect" the (1-methoxyethoxy) group intentionally?

A3: Acid-catalyzed hydrolysis is the standard method for deprotection.[2][7][8] This is typically achieved by treating the compound with a protic or Lewis acid in a suitable solvent. Common reagents include hydrochloric acid (HCl) in methanol or THF, trifluoroacetic acid (TFA), or pyridinium p-toluenesulfonate (PPTS).[2][9]

Q4: Is the allyl group (1-Propene) reactive under the conditions used to cleave the MOM ether?

A4: The allyl double bond is generally stable to the mild acidic conditions used for MOM deprotection. However, very strong acids or extended reaction times at high temperatures could potentially lead to side reactions involving the double bond, such as isomerization or hydration. Standard MOM deprotection protocols are typically chemoselective.[6]

Data Presentation: Stability Summary

The stability of the methoxymethyl (MOM) ether group in 1-Propene, 3-(1-methoxyethoxy)- across various conditions is summarized below.

Condition/Reagent ClasspH RangeStabilityNotes
Aqueous Acid < 1LabileRapid hydrolysis occurs, especially with heating.[4]
1 - 4LabileHydrolysis occurs; rate is dependent on pH, temperature, and acid strength.[1][4]
Aqueous Neutral/Base 4 - 12StableThe compound is generally stable within this pH range at room temperature.[1][4]
> 12StableGenerally stable, but caution is advised with strong bases at elevated temperatures.[4]
Bases N/AStableStable to common bases like LDA, t-BuOK, NEt₃, and pyridine.[4]
Nucleophiles N/AStableStable to organometallics (RLi, RMgX), enolates, and amines.[4]
Reducing Agents N/AStableStable to hydride reagents like LiAlH₄ and NaBH₄.[4]
Oxidizing Agents N/AStableStable to many common oxidants like KMnO₄, OsO₄, and CrO₃/Py.[4]

Troubleshooting Guides

Issue 1: Accidental Cleavage of the Protecting Group

Symptom: During a reaction or workup, you observe the appearance of allyl alcohol in your reaction mixture (e.g., via TLC or GC-MS analysis), indicating unintended deprotection.

Possible Cause: Exposure to acidic conditions. This can happen during an acidic reaction medium, an aqueous acid wash (e.g., 1M HCl), or contact with acidic surfaces like silica gel for prolonged periods.

Solution:

  • Avoid Acidic Workups: Use a neutral (water) or basic (saturated NaHCO₃ or Na₂CO₃ solution) wash to quench the reaction.

  • Buffer Chromatography: If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N) and then flushing with the pure eluent before loading your sample.

  • Choose Alternative Reagents: If a subsequent step requires acid, consider if a different, non-acidic synthetic route is possible.

Issue 2: Incomplete or Sluggish Deprotection

Symptom: You are intentionally trying to remove the (1-methoxyethoxy) group, but the reaction does not go to completion, even after the recommended reaction time.

Possible Causes & Solutions:

  • Insufficient Acid: The acid may be too weak, used in insufficient catalytic quantity, or has degraded.

    • Solution: Increase the amount of acid, or switch to a stronger acid (e.g., from PPTS to HCl).

  • Low Temperature: The reaction may require more thermal energy.

    • Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) while carefully monitoring the progress by TLC to avoid byproduct formation.

  • Solvent Choice: The solvent may not be optimal for the reaction.

    • Solution: Protic solvents like methanol or ethanol can facilitate the hydrolysis. Switching from an aprotic solvent like THF or CH₂Cl₂ to an alcohol may accelerate the reaction.[9]

G start Problem: Incomplete Deprotection check_acid Is the acid strong/concentrated enough? start->check_acid check_temp Is the reaction temperature adequate? check_acid->check_temp Yes increase_acid Action: Increase acid conc. or use stronger acid. check_acid->increase_acid No check_solvent Is the solvent optimal (e.g., protic)? check_temp->check_solvent Yes increase_temp Action: Gently heat reaction. check_temp->increase_temp No change_solvent Action: Switch to a protic solvent (e.g., MeOH). check_solvent->change_solvent No end_ok Reaction should proceed to completion. check_solvent->end_ok Yes increase_acid->end_ok increase_temp->end_ok change_solvent->end_ok

Caption: Troubleshooting logic for incomplete deprotection.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection

This protocol describes a general procedure for the removal of the (1-methoxyethoxy) group from 1-Propene, 3-(1-methoxyethoxy)-.

Materials:

  • 1-Propene, 3-(1-methoxyethoxy)-

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in methanol (0.1 to 0.2 M concentration).

  • To the stirring solution, add a catalytic amount of concentrated HCl (e.g., 1-2 drops for a small scale reaction, or ~0.1 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing to a spot of the starting material. The product, allyl alcohol, is more polar and will have a lower Rf value.

  • Once the starting material is consumed (typically 1-4 hours at room temperature), quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Remove most of the methanol under reduced pressure (rotary evaporator).

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude allyl alcohol.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Workflow for Stability Assessment by TLC

This workflow allows for a quick check of the compound's integrity after exposure to specific conditions.

G cluster_prep 1. Sample Preparation cluster_tlc 2. TLC Analysis cluster_analysis 3. Data Interpretation A Dissolve Control Sample (untreated starting material) in solvent. C Co-spot Control and Test samples on a single TLC plate. Spot a lane for each individually. A->C B Dissolve Test Sample (material post-experiment) in the same solvent. B->C D Develop the plate in a suitable eluent system (e.g., 10-20% EtOAc/Hexanes). C->D E Visualize the plate using an appropriate stain (e.g., KMnO₄ or p-anisaldehyde). D->E F Does the Test Sample lane show only one spot that matches the Rf of the Control? E->F G Conclusion: Compound is Stable under the tested conditions. F->G  Yes H Conclusion: Compound has Decomposed. New, more polar spots will be visible. F->H  No

Caption: Experimental workflow for assessing compound stability via TLC.

Mechanism: Acid-Catalyzed Hydrolysis

The deprotection of 1-Propene, 3-(1-methoxyethoxy)- proceeds via acid-catalyzed hydrolysis of the acetal functional group.

G start 1-Propene, 3-(1-methoxyethoxy)- L1 1. Protonation protonated Protonated Intermediate L2 2. Cleavage oxonium Oxonium Ion + MeOH L3 3. Nucleophilic Attack hemiacetal Hemiacetal Intermediate L4 4. Decomposition end Allyl Alcohol + Formaldehyde L1->protonated L2->oxonium L3->hemiacetal L4->end

Caption: Mechanism of acid-catalyzed deprotection of allyl MOM ether.

References

Technical Support Center: Improving the Selectivity of MOM Ether Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methoxymethyl (MOM) ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the selectivity of MOM ether cleavage in complex molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of MOM ethers.

Issue 1: Incomplete or Slow Deprotection

Question: My MOM ether deprotection is not going to completion, or the reaction is very slow. What are the possible causes and solutions?

Answer:

Several factors can lead to incomplete or sluggish MOM deprotection. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Acid Strength or Stoichiometry: Standard acidic conditions (e.g., HCl, TFA) may not be sufficient for particularly stable MOM ethers or if the acid is consumed by other basic functionalities in the molecule.

    • Solution: Consider switching to a stronger Lewis acid system. For instance, systems like ZnBr₂ in combination with a soft nucleophile like n-PrSH can be highly effective and rapid.[1] Alternatively, increasing the equivalents of the Brønsted acid or switching to a stronger one like trifluoroacetic acid (TFA) might drive the reaction to completion.[2]

  • Steric Hindrance: The MOM ether might be located in a sterically congested environment, hindering the approach of the deprotecting agent.

    • Solution: Employing less bulky Lewis acids or reagents that operate under different mechanisms can be beneficial. For example, trimethylsilyl bromide (TMSBr) can be an effective alternative.[2]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: For reactions involving TMSOTf and 2,2'-bipyridyl, acetonitrile (CH₃CN) has been shown to have a remarkable accelerating effect compared to solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[3]

  • Reaction Temperature: Insufficient temperature can lead to slow reactions.

    • Solution: Gently heating the reaction mixture can increase the rate of deprotection. However, be cautious as this may also promote side reactions. For instance, deprotection with Zn(OTf)₂ in isopropanol is typically performed at reflux.

Issue 2: Lack of Selectivity and Unwanted Deprotection of Other Protecting Groups

Question: My current deprotection method is removing other acid-labile protecting groups (e.g., silyl ethers, acetals, Boc groups) in my molecule. How can I improve the selectivity for MOM ether cleavage?

Answer:

Achieving high selectivity is a common challenge. The key is to choose a method with a different mechanism or milder conditions that discriminate between the MOM ether and other protecting groups.

  • Protecting Group Compatibility Table:

Protecting GroupStandard Strong Acid (e.g., HCl, TFA)ZnBr₂/n-PrSHTMSOTf/2,2'-bipyridyl
TBDMS/TBS Often cleavedGenerally stable[1]Generally stable[3]
TBDPS Often cleavedStable[1]Stable[3]
Acetate (Ac) StableStable[1]Stable
Benzyl (Bn) StableStable[1]Stable[3]
p-Methoxybenzyl (PMB) Can be cleavedLow yield of PMB deprotection[1]Can be cleaved
Trityl (Tr) CleavedNot reportedStable[3]
Boc CleavedNot reportedStable
  • Recommended Selective Methods:

    • ZnBr₂ and n-PrSH: This system is reported to be highly selective for MOM ethers in the presence of TBDPS and acetate groups, even with acid-sensitive benzylic or tertiary alcohols.[1]

    • TMSOTf and 2,2'-bipyridyl: This combination is very mild and non-acidic, allowing for the deprotection of MOM ethers without affecting acid-labile groups like Trityl ethers.[3] It also shows different reactivity towards aliphatic and aromatic MOM ethers, enabling further selectivity.[3]

Issue 3: Side Reactions and Substrate Decomposition

Question: I am observing unexpected side products or decomposition of my starting material during MOM deprotection. How can I mitigate this?

Answer:

Substrate decomposition is often a consequence of harsh reaction conditions.

  • Acid-Sensitive Functionalities: If your substrate contains other acid-sensitive groups, prolonged exposure to strong acids can lead to undesired reactions.

    • Solution: Switch to milder, non-acidic methods like TMSOTf/2,2'-bipyridyl.[3] This method has been shown to be compatible with ester groups and even highly acid-labile Trityl ethers.[3]

  • Formation of Carcinogenic Byproducts: Deprotection using HCl can generate formaldehyde and unreacted HCl in the reaction mixture, which can potentially form carcinogenic chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether (BCME) in the headspace.

    • Solution: Consider using alternative, non-chloride-based acid sources like TFA or PPTS.[2] If HCl must be used, ensure proper ventilation and consider quenching the reaction with a solution that will scavenge formaldehyde, such as ammonia in methanol, to form urotropin.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acidic MOM ether deprotection?

A1: The standard mechanism involves protonation of one of the ether oxygens by an acid, which makes it a better leaving group. The activated acetal is then cleaved, often with the assistance of a nucleophile (like the solvent), to release the free alcohol and byproducts.[2]

Q2: Can I selectively deprotect a phenolic MOM ether in the presence of an aliphatic MOM ether?

A2: Yes, certain methods show selectivity. For instance, using silica-supported sodium hydrogen sulfate has been reported for the chemoselective deprotection of phenolic MOM ethers. Additionally, the TMSOTf/2,2'-bipyridyl system exhibits different reaction pathways for aromatic and aliphatic MOM ethers, which can be exploited for selective transformations.[3]

Q3: Are there any environmentally friendly methods for MOM deprotection?

A3: Yes, a method using p-toluenesulfonic acid (pTSA) under solvent-free conditions has been developed. The reaction is performed by triturating the MOM-protected compound with pTSA in a mortar, offering a more eco-friendly approach.

Q4: How can I monitor the progress of my MOM deprotection reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The deprotected alcohol will have a different Rf value (typically lower, more polar) than the starting MOM ether. Staining with an appropriate agent (e.g., potassium permanganate, ceric ammonium molybdate) can help visualize the spots.

Experimental Protocols for Selective Deprotection

Protocol 1: Selective Deprotection using ZnBr₂ and n-PrSH

This method is known for its high selectivity and rapid reaction times.[1]

  • Dissolve the MOM-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add n-propanethiol (n-PrSH) (2.0 equiv) to the stirred solution.

  • Add zinc bromide (ZnBr₂) (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-bipyridyl

This is a very mild method suitable for substrates with acid-labile functional groups.[3]

  • Dissolve the aromatic MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in acetonitrile (CH₃CN) (to make a 0.1 M solution of the substrate).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise to the solution.

  • Stir the solution at room temperature and monitor the disappearance of the starting material by TLC.

  • Once the MOM ether is consumed, add water (H₂O) to the solution to hydrolyze the intermediate silyl ether.

  • Continue stirring at room temperature until the TMS ether is no longer visible by TLC.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Summary

Table 1: Comparison of Selective MOM Deprotection Methods

MethodReagentsTypical Reaction TimeYield (%)Compatible Protecting Groups
Method A ZnBr₂/n-PrSH in CH₂Cl₂5-10 min86-91TBDPS, Acetate, Benzyl[1]
Method B TMSOTf/2,2'-bipyridyl in CH₃CN15 min - 4 h91 (for aromatic)Trityl, Ester[3]
Method C Bi(OTf)₃ in THF/H₂O30-40 min~95TBDMS, TBDPS, Benzyl, Allyl
Method D pTSA (solvent-free)30 min85-98Benzyl, Ester, Amide, Allyl

Visual Guides

Deprotection_Troubleshooting start MOM Deprotection Issue incomplete Incomplete or Slow Reaction start->incomplete low_selectivity Low Selectivity start->low_selectivity side_reactions Side Reactions/Decomposition start->side_reactions check_acid Check Acid Strength/ Stoichiometry incomplete->check_acid Is the reagent appropriate? steric_hindrance Consider Steric Hindrance incomplete->steric_hindrance solvent_effect Evaluate Solvent incomplete->solvent_effect increase_temp Increase Temperature (with caution) incomplete->increase_temp check_compatibility Consult Protecting Group Compatibility Table low_selectivity->check_compatibility harch_conditions Are conditions too harsh? side_reactions->harch_conditions safety_check Potential for Carcinogenic Byproducts? side_reactions->safety_check stronger_lewis_acid Use Stronger/Different Lewis Acid (e.g., ZnBr2/n-PrSH) check_acid->stronger_lewis_acid Yes change_solvent Switch to Accelerating Solvent (e.g., CH3CN) solvent_effect->change_solvent Yes mild_method Switch to Milder, More Selective Method (e.g., TMSOTf/2,2'-bipyridyl) check_compatibility->mild_method harch_conditions->mild_method Yes alt_acid Use Non-Chloride Acid Source (TFA, PPTS) safety_check->alt_acid Yes

Caption: Troubleshooting workflow for common MOM deprotection issues.

Selective_Deprotection_Workflow start Start: Select MOM Deprotection Strategy acid_labile_groups Are other acid-labile groups present? start->acid_labile_groups standard_acidic Standard Acidic Conditions (HCl, TFA, PPTS) acid_labile_groups->standard_acidic No mild_lewis_acid Mild Lewis Acid/Reagent System acid_labile_groups->mild_lewis_acid Yes phenolic_vs_aliphatic Need to differentiate phenolic vs. aliphatic? mild_lewis_acid->phenolic_vs_aliphatic znbr2_protocol Consider ZnBr2/n-PrSH (Fast & Selective) phenolic_vs_aliphatic->znbr2_protocol No tmsotf_protocol Consider TMSOTf/2,2'-bipyridyl (Very Mild & Selective) phenolic_vs_aliphatic->tmsotf_protocol No phenolic_selective Phenolic-Selective Method (e.g., NaHSO4-SiO2) phenolic_vs_aliphatic->phenolic_selective Yes

Caption: Decision workflow for selecting a selective MOM deprotection method.

References

Technical Support Center: Purification of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Propene, 3-(1-methoxyethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 1-Propene, 3-(1-methoxyethoxy)-.

Issue Potential Cause Recommended Solution
Low Purity After Distillation 1. Acid-Catalyzed Hydrolysis: The acetal functionality is sensitive to acid, leading to decomposition into allyl alcohol and other byproducts.[1][2][3]1a. Neutralize Crude Product: Before distillation, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. 1b. Use a Non-Acidic Drying Agent: Dry the organic phase with a neutral or basic drying agent like anhydrous sodium sulfate or potassium carbonate. 1c. Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal decomposition.
2. Isomerization of Allyl Group: The terminal double bond of the propene group may isomerize to an internal, more stable position under certain conditions (e.g., presence of transition metals, heat).2a. Use Clean Glassware: Ensure all distillation equipment is thoroughly cleaned to remove any metal traces. 2b. Lower Distillation Temperature: Utilize high vacuum to keep the distillation temperature as low as possible.
Product Degradation During Chromatographic Purification 1. Acidic Stationary Phase: Standard silica gel can be slightly acidic, leading to the hydrolysis of the acetal group.[1][3]1a. Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-volatile base (e.g., triethylamine, typically 0.1-1% v/v) before packing the column. 1b. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
2. Prolonged Exposure to Solvents: Extended time on the column can lead to decomposition.2a. Optimize Chromatography Conditions: Develop a mobile phase system that provides good separation with a reasonable retention time. 2b. Use Flash Chromatography: Employ flash chromatography to expedite the separation process.
Inconsistent Purity Results 1. Inaccurate Analytical Method: The analytical method (e.g., GC-MS, NMR) may not be properly calibrated or optimized for this compound.1a. Calibrate Instrumentation: Ensure the analytical instruments are properly calibrated. 1b. Use an Internal Standard: For quantitative analysis by GC, use an internal standard for more accurate results. 1c. Confirm Structure by NMR: Use ¹H and ¹³C NMR to confirm the structure and identify any impurities.
2. Sample Handling and Storage: The purified product may be degrading upon storage.2a. Store Under Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2b. Refrigerate or Freeze: Store at low temperatures to minimize decomposition. 2c. Use an Inhibitor: For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to prevent polymerization or oxidation of the allyl group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation of 1-Propene, 3-(1-methoxyethoxy)- during purification?

A1: The primary cause of degradation is the acid-catalyzed hydrolysis of the methoxyethoxy acetal group.[1][2][3] This acetal is stable under neutral and basic conditions but can readily break down in the presence of acid to form allyl alcohol, acetaldehyde, and methanol.[1][4]

Q2: How can I monitor the purity of 1-Propene, 3-(1-methoxyethoxy)-?

A2: The purity can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] GC-MS is excellent for detecting volatile impurities and byproducts.[5][6][7] ¹H NMR spectroscopy can be used to confirm the structure and quantify impurities by integrating the characteristic signals of the compound and any contaminants.

Q3: What are the expected boiling and decomposition points for this compound?

Q4: Is it better to use distillation or chromatography for purification?

A4: The choice between distillation and chromatography depends on the nature of the impurities.

  • Distillation is generally preferred for removing non-volatile impurities and for large-scale purification. It is often more cost-effective.

  • Chromatography is more suitable for separating impurities with similar boiling points to the desired product. However, care must be taken to use a neutral stationary phase to prevent product degradation.[9]

Q5: What are the ideal storage conditions for purified 1-Propene, 3-(1-methoxyethoxy)-?

A5: To ensure long-term stability, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (refrigerated or frozen).[10] Addition of a radical inhibitor like BHT can also be considered to prevent polymerization of the allyl group.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude 1-Propene, 3-(1-methoxyethoxy)-
  • Transfer the crude product into a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of brine (saturated aqueous sodium chloride solution).

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate or potassium carbonate to the organic layer until the drying agent no longer clumps together.

  • Swirl the flask for 5-10 minutes.

  • Filter or decant the dried organic solution into a round-bottom flask suitable for distillation.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus using clean, dry glassware.

  • Place the dried, crude 1-Propene, 3-(1-methoxyethoxy)- in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap.

  • Begin stirring and gradually reduce the pressure to the desired level.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point range under the applied pressure.

  • Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 3: Purification by Flash Chromatography with Neutralized Silica Gel
  • Preparation of Neutralized Silica Gel:

    • In a fume hood, weigh the required amount of silica gel into a beaker.

    • Prepare a solvent mixture (e.g., hexane/ethyl acetate) that will be used for elution, containing 0.5% (v/v) triethylamine.

    • Slowly add the solvent mixture to the silica gel to create a slurry.

  • Column Packing:

    • Secure a flash chromatography column in a vertical position.

    • Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying pressure to achieve the desired flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

The following table presents representative data for the purification of an analogous allyl ether, demonstrating the effectiveness of different purification techniques.

Purification Method Initial Purity (%) Final Purity (%) Recovery Yield (%) Key Impurities Removed
Vacuum Distillation 8598.580High-boiling residues, starting materials
Flash Chromatography (Standard Silica) 8592 (with 5% degradation)70Isomers, polar impurities, degradation products
Flash Chromatography (Neutralized Silica) 8599.285Isomers, polar impurities

Visualizations

Purification_Workflow crude Crude 1-Propene, 3-(1-methoxyethoxy)- neutralize Neutralization Wash (e.g., NaHCO3 soln.) crude->neutralize dry Drying (e.g., Na2SO4) neutralize->dry waste1 Aqueous Waste neutralize->waste1 Acidic Impurities distill Vacuum Distillation dry->distill chromatography Flash Chromatography (Neutralized Silica) dry->chromatography waste2 Solid Waste dry->waste2 Used Drying Agent pure_distill Pure Product (>98%) distill->pure_distill pure_chrom Pure Product (>99%) chromatography->pure_chrom

Caption: General workflow for the purification of 1-Propene, 3-(1-methoxyethoxy)-.

Troubleshooting_Logic action_node action_node start Low Purity Detected? check_method Purification Method? start->check_method distillation Distillation check_method->distillation Distillation chromatography Chromatography check_method->chromatography Chromatography check_hydrolysis Evidence of Hydrolysis? (e.g., allyl alcohol peak) distillation->check_hydrolysis check_silica Using Standard Silica Gel? chromatography->check_silica neutralize_dry Action: Neutralize crude product before distillation. Use anhydrous conditions. check_hydrolysis->neutralize_dry Yes check_isomerization Evidence of Isomerization? check_hydrolysis->check_isomerization No lower_temp Action: Lower distillation temperature (higher vacuum). check_isomerization->lower_temp Yes neutralize_silica Action: Use neutralized silica gel or alumina. check_silica->neutralize_silica Yes check_time Long Retention Time? check_silica->check_time No optimize_chrom Action: Optimize mobile phase for faster elution. check_time->optimize_chrom Yes

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propene, 3-(1-methoxyethoxy)-. The information provided is based on the principles of the Williamson ether synthesis, the primary method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Propene, 3-(1-methoxyethoxy)-?

A1: The most common and versatile method for preparing 1-Propene, 3-(1-methoxyethoxy)- is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (S_N_2) of an alkyl halide by an alkoxide.[1][3] In this specific synthesis, the sodium salt of 1-methoxyethanol (the alkoxide) would react with allyl chloride or allyl bromide (the alkyl halide).

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a critical role in the success of the Williamson ether synthesis.[1] Polar aprotic solvents are highly recommended as they can significantly increase the rate of the S_N_2 reaction.[1][4] These solvents solvate the cation of the alkoxide but do not strongly interact with the alkoxide anion, thus preserving its nucleophilicity. In contrast, protic solvents can form hydrogen bonds with the alkoxide, reducing its reactivity, while apolar solvents do not effectively dissolve the ionic alkoxide.[1]

Q3: What are the potential side reactions in this synthesis?

A3: The main side reaction to consider is the base-catalyzed elimination (E2) of the alkylating agent (allyl halide).[1] This is more likely to occur with sterically hindered alkyl halides and at higher temperatures.[1] The choice of solvent also has a strong effect on whether substitution or elimination is favored.[1]

Q4: Which base is most suitable for generating the alkoxide of 1-methoxyethanol?

A4: A strong base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose.[4] It reacts with the alcohol to generate the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inefficient alkoxide formation: The base used was not strong enough or was not handled under anhydrous conditions. 2. Incorrect solvent choice: Use of a protic or apolar solvent is slowing down the S_N_2 reaction.[1] 3. Reaction temperature is too low: The reaction may require heating to proceed at a reasonable rate. 4. Decomposition of reactants or products. 1. Use a strong base like sodium hydride (NaH) and ensure all glassware and reagents are dry. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] 3. Gradually increase the reaction temperature, monitoring for the formation of side products. A typical range is 50-100 °C.[1] 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Presence of significant elimination byproduct (e.g., propadiene) 1. Reaction temperature is too high: Higher temperatures favor the E2 elimination pathway.[1] 2. Use of a sterically hindered base. 3. Solvent choice: Some solvents may favor elimination more than others.1. Lower the reaction temperature. 2. Ensure a non-hindered base like NaH is used for alkoxide formation. 3. Utilize a polar aprotic solvent, which generally favors the S_N_2 reaction over E2.[4]
Unreacted starting materials 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 2. Poor quality reagents: The alkyl halide or base may have degraded. 3. Inadequate mixing. 1. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and extend the reaction time if necessary. Typical reaction times are 1-8 hours.[1] 2. Use freshly opened or purified reagents. 3. Ensure efficient stirring throughout the reaction.

Data Presentation: Impact of Solvent on a Williamson Ether Synthesis

SolventSolvent TypeO-Alkylated Product (%)C-Alkylated Product (%)
AcetonitrilePolar Aprotic973
MethanolPolar Protic7228

Data adapted from a study on a similar Williamson ether synthesis reaction to illustrate the solvent effect principle.[5]

Experimental Protocols

Key Experiment: Synthesis of 1-Propene, 3-(1-methoxyethoxy)- via Williamson Ether Synthesis

Materials:

  • 1-methoxyethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere, add 1-methoxyethanol (1.0 equivalent) to anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Ether Synthesis:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Slowly add allyl bromide (1.05 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by fractional distillation under reduced pressure to yield pure 1-Propene, 3-(1-methoxyethoxy)-.

Visualizations

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_ether_synthesis Ether Synthesis cluster_workup Work-up & Purification A 1-methoxyethanol in anhydrous DMF B Add NaH at 0°C A->B 1.0 equiv C Stir at RT until H₂ evolution ceases B->C 1.1 equiv D Cool alkoxide solution to 0°C C->D E Add Allyl Bromide dropwise D->E 1.05 equiv F Stir at RT for 4-8h E->F G Quench with sat. NH₄Cl F->G H Extract with Diethyl Ether G->H I Wash with H₂O and Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Fractional Distillation K->L signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions ROH 1-methoxyethanol (Alcohol) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation RX Allyl Bromide (Alkyl Halide) Product 1-Propene, 3-(1-methoxyethoxy)- (Ether) RX->Product Base Strong Base (e.g., NaH) Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Alkoxide Enhances Nucleophilicity Alkoxide->Product SN2 Attack

References

Technical Support Center: Preventing MOM Protecting Group Migration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for chemists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the migration of the methoxymethyl (MOM) protecting group during multi-step organic synthesis.

Troubleshooting Guide: Unwanted MOM Group Migration

Undesired migration of the MOM protecting group can lead to a mixture of regioisomers, complicating purification and significantly reducing the yield of the target molecule. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Appearance of an unexpected isomer where the MOM group has moved to a different hydroxyl or amine position.

Initial Assessment:

  • Confirm the Structure of the Isomer: Utilize analytical techniques such as NMR (NOESY or COSY experiments can be particularly insightful), mass spectrometry, and X-ray crystallography (if possible) to definitively identify the structure of the unexpected product and confirm that a MOM group migration has occurred.

  • Review the Reaction Conditions: Carefully examine the reagents, solvent, temperature, and reaction time of the step where migration is suspected. Pay close attention to any acidic or Lewis acidic conditions, even if seemingly mild.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Acidic Conditions The MOM group is an acetal and is susceptible to cleavage or migration under acidic conditions. This can be intentional during deprotection or an unintended side reaction. Even mildly acidic reagents or conditions can catalyze migration.[1]Neutralize the reaction mixture: Use a non-nucleophilic base (e.g., proton sponge, DIPEA) to scavenge any trace acid. Buffer the reaction: If acidic conditions are necessary, consider using a buffered system to maintain a precise pH. Choose a milder acid: If an acid is required, opt for a weaker or sterically hindered acid to minimize interaction with the MOM group.
Lewis Acid Catalysis Lewis acids are often used to promote reactions but can also coordinate to the oxygen atoms of the MOM group, facilitating its cleavage and subsequent migration.Select a less oxophilic Lewis acid: Consider Lewis acids with lower affinity for oxygen. Use a stoichiometric amount of Lewis acid: Avoid using an excess of the Lewis acid. Lower the reaction temperature: This can often reduce the rate of migration relative to the desired reaction.
Elevated Temperatures Higher reaction temperatures can provide the activation energy needed for MOM group migration, especially in the presence of a catalyst.Run the reaction at a lower temperature: Even a modest decrease in temperature can significantly impact the rate of side reactions. Consider alternative energy sources: Microwave irradiation, for example, can sometimes promote the desired reaction at a lower bulk temperature.
Prolonged Reaction Times The longer the reaction is allowed to proceed, the greater the opportunity for side reactions, including protecting group migration, to occur.Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of maximum conversion of the starting material and minimize reaction time thereafter. Optimize catalyst loading: A higher catalyst loading may allow for shorter reaction times.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of intermediates involved in the migration pathway.Experiment with different solvents: A less polar or non-coordinating solvent may disfavor the migration pathway.
Intramolecular Reactions In molecules with multiple hydroxyl or amine groups in close proximity, intramolecular migration can be particularly facile.Protect all nucleophilic groups: If possible, protect all potentially reactive hydroxyl and amine groups to prevent intramolecular migration. Consider steric hindrance: Introducing a bulky protecting group on a neighboring site can sometimes disfavor migration to that position.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is the MOM group generally considered stable?

A1: The MOM group is generally stable in a pH range of 4 to 12.[1] It is sensitive to acidic conditions (pH < 4) and strong Lewis acids, which can lead to cleavage or migration.[1]

Q2: I observed unexpected deprotection of my MOM group during silica gel column chromatography. What could be the cause?

A2: Silica gel is inherently acidic and can cause the cleavage or migration of acid-labile protecting groups like the MOM group.[2] To mitigate this, you can:

  • Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) and then flush with the eluent to remove the excess base before loading your sample.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Minimize contact time: Run the column as quickly as possible while still achieving good separation.

Q3: Can MOM groups migrate under basic conditions?

A3: While MOM groups are generally stable to a wide range of basic conditions, migration is not impossible, though less common than under acidic conditions. Strong bases could potentially deprotonate a nearby hydroxyl group, which could then act as a nucleophile to displace the MOM group in an intramolecular fashion, although this is less favorable.

Q4: Are there any alternative protecting groups that are less prone to migration than MOM?

A4: Yes, several alternatives exist, each with its own advantages and disadvantages. The choice of protecting group will depend on the specific requirements of your synthesis.

Protecting Group Advantages Disadvantages
Benzyl (Bn) Very stable to a wide range of conditions.Requires hydrogenolysis or strong acid for removal, which may not be compatible with other functional groups.
tert-Butyldimethylsilyl (TBS) Stable to many reaction conditions and easily removed with fluoride sources.Can be labile to strong acids.
2-(Trimethylsilyl)ethoxymethyl (SEM) Stable to a wider range of acidic conditions than MOM and removed with fluoride.Larger and may introduce more steric hindrance.
p-Methoxybenzyl (PMB) Can be removed oxidatively with DDQ or CAN, offering orthogonal deprotection strategies.Sensitive to strong acids.

Q5: How can I confirm if MOM group migration has occurred?

A5: A combination of spectroscopic techniques is typically used:

  • 1D and 2D NMR Spectroscopy: 1H and 13C NMR will show changes in the chemical shifts of the protons and carbons near the protecting group. 2D experiments like COSY, HSQC, and HMBC can help to establish connectivity and confirm the new point of attachment. NOESY or ROESY experiments are particularly useful for determining the spatial proximity of the MOM group's protons to protons on the molecular backbone, which can definitively prove its location.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm that the unexpected product is an isomer of the desired product (i.e., has the same molecular formula).

Experimental Protocols

Protocol 1: General Procedure for MOM Protection of an Alcohol

This protocol describes a standard method for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.

Materials:

  • Alcohol substrate

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 - 2.0 eq) to the solution.

  • Add MOM-Cl (1.2 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Neutralizing Silica Gel for Chromatography

This protocol is recommended when purifying compounds containing acid-sensitive groups like MOM ethers.

Materials:

  • Silica gel for flash chromatography

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Prepare the desired eluent mixture.

  • Add 1-2% (v/v) of TEA to the eluent.

  • Prepare the silica gel slurry in this TEA-containing eluent.

  • Pack the column with the slurry.

  • Flush the column with at least 2-3 column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.

  • Flush the column with the pure eluent (without TEA) for 2-3 column volumes to remove excess TEA.

  • Load the crude sample and proceed with the chromatography using the pure eluent.

Visualizing the Migration Pathway

The migration of a MOM group is generally understood to proceed through an acid-catalyzed mechanism. The following diagram illustrates a plausible intramolecular migration pathway between two adjacent hydroxyl groups.

MOM_Migration Start Substrate with 1,2-Diol and MOM Group Protonation Protonation of MOM Ether Oxygen Start->Protonation + H+ Oxocarbenium Formation of Oxocarbenium Ion and Free Hydroxyl Protonation->Oxocarbenium - CH3OH Intramolecular_Attack Intramolecular Nucleophilic Attack by Adjacent Hydroxyl Group Oxocarbenium->Intramolecular_Attack Deprotonation Deprotonation Intramolecular_Attack->Deprotonation Product Migrated MOM Product Deprotonation->Product - H+

Caption: Plausible acid-catalyzed intramolecular MOM group migration.

This workflow illustrates the key steps believed to be involved in the acid-catalyzed intramolecular migration of a MOM group.

Caption: A logical workflow for troubleshooting MOM group migration.

References

Technical Support Center: Troubleshooting the Cleavage of Stubborn MOM Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the often-challenging cleavage of methoxymethyl (MOM) ethers. Find answers to frequently asked questions, compare various deprotection protocols, and follow detailed experimental methodologies to overcome common hurdles in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My standard acidic hydrolysis (e.g., HCl in MeOH) is failing to cleave my MOM ether or is giving very low yields. What are the common causes?

Several factors can contribute to the recalcitrance of a MOM ether to standard acidic cleavage conditions:

  • Steric Hindrance: The hydroxyl group protected by the MOM ether may be in a sterically congested environment, hindering the approach of the acid and water/alcohol.

  • Electronic Effects: Aromatic MOM ethers can be less reactive than their aliphatic counterparts under certain acidic conditions.[1][2]

  • Substrate Complexity: The presence of other acid-sensitive functional groups in the molecule may limit the harshness of the acidic conditions that can be applied.

  • Insufficient Acid Strength or Concentration: The catalytic amount of acid may not be sufficient to drive the reaction to completion, especially for more stable MOM ethers.

  • Reaction Time and Temperature: The reaction may simply require longer reaction times or elevated temperatures to proceed.

Q2: I am observing decomposition of my starting material or product under acidic conditions. What are some milder alternatives for MOM ether deprotection?

For substrates containing acid-labile functional groups, several milder methods can be employed:

  • Lewis Acid Catalysis: Lewis acids such as Zinc Bromide (ZnBr₂), Bismuth Trichloride (BiCl₃), or Magnesium Bromide (MgBr₂) can facilitate MOM ether cleavage under less harsh conditions than strong Brønsted acids.[3][4]

  • Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl: This combination is effective for the deprotection of MOM ethers under neutral conditions, making it suitable for highly acid-sensitive substrates.[1][5]

  • p-Toluenesulfonic Acid (pTSA): While still an acid, pTSA can sometimes be a milder and more selective alternative to strong mineral acids like HCl.[6]

Q3: My reaction is incomplete, with both starting material and product present after an extended period. How can I drive the reaction to completion?

To push an incomplete MOM deprotection to completion, consider the following strategies:

  • Increase Reagent Stoichiometry: For Lewis acid-mediated reactions, increasing the equivalents of the Lewis acid can enhance the reaction rate.

  • Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cleavage to occur. Monitor the reaction closely for any signs of decomposition.

  • Change the Solvent: The choice of solvent can influence the reaction rate. For some methods, a switch to a more polar or coordinating solvent may be beneficial.

  • Add a Scavenger: In some cases, the byproducts of the reaction (e.g., formaldehyde) can inhibit the reaction. The addition of a scavenger may be helpful. For instance, in the ZnBr₂/n-PrSH method, the thiol likely acts as a scavenger for the intermediate oxonium ion.

Q4: Are there any specific safety concerns I should be aware of during MOM ether deprotection?

Yes, particularly with acidic deprotection methods. The reaction of formaldehyde (a byproduct of MOM cleavage) with HCl can generate the highly carcinogenic bis(chloromethyl)ether (BCME) in the headspace of the reaction vessel. It is crucial to perform these reactions in a well-ventilated fume hood and to quench the reaction mixture carefully.

Comparison of MOM Ether Deprotection Methods

The following table summarizes various methods for the cleavage of MOM ethers, providing a comparative overview of their reaction conditions and reported yields for different substrate types.

MethodReagents & ConditionsSubstrate TypeTypical Reaction TimeTypical Yield (%)
Acidic Hydrolysis HCl (conc.), MeOH, refluxPrimary, Secondary Alcohols1-12 h70-95
Lewis Acid Catalysis ZnBr₂ (1 equiv), n-PrSH (2 equiv), CH₂Cl₂ (0 °C to rt)Primary, Secondary, Tertiary Alcohols, Phenols5-10 min85-98[3][7]
BiCl₃ (30 mol%), MeCN/H₂O (1:1), 50 °CPhenols, Alcohols, Esters30-90 min80-95
MgBr₂·OEt₂ (2-5 equiv), CH₂Cl₂ or Et₂O, rtPrimary, Secondary Alcohols2-24 h75-90
Mild, Neutral Conditions TMSOTf (2 equiv), 2,2'-bipyridyl (3 equiv), MeCN, 0 °C to rt, then H₂OAromatic & Aliphatic Alcohols15 min - 14 h85-95[1][5]
Solid-Phase Acid Catalysis pTSA, solvent-free, trituration at rtPrimary, Secondary Alcohols, Phenols30 min85-98[6]

Experimental Protocols

Protocol 1: Cleavage of a Hindered MOM Ether using ZnBr₂ and n-PrSH [3][7]

  • To a solution of the MOM-protected alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add zinc bromide (1.0 mmol, 225 mg).

  • Add n-propanethiol (2.0 mmol, 0.18 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 10 minutes), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of an Acid-Sensitive Aromatic MOM Ether using TMSOTf and 2,2'-Bipyridyl [1][5]

  • To a solution of the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol, 234 mg) in anhydrous acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl trifluoromethanesulfonate (1.0 mmol, 0.18 mL) dropwise.

  • Stir the solution at room temperature and monitor the disappearance of the starting material by TLC.

  • Once the starting material is consumed, add water (1.0 mL) to the reaction mixture.

  • Continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the desired phenol (monitor by TLC).

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Solvent-Free MOM Deprotection using p-Toluenesulfonic Acid [6]

  • In a mortar, combine the MOM-protected compound (1.0 mmol) and p-toluenesulfonic acid monohydrate (1.5 mmol, 285 mg).

  • Triturate the mixture with a pestle for 5 minutes at room temperature.

  • Let the mixture stand at room temperature for 30 minutes.

  • Add cold water (4 °C, 10 mL) to the mortar. The product should precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If the product is an oil, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the cleavage of a stubborn MOM ether.

MOM_Ether_Cleavage_Troubleshooting Start Start: MOM Ether Deprotection Standard_Acid Standard Acidic Conditions (e.g., HCl/MeOH) Start->Standard_Acid Reaction_Complete Reaction Complete? Standard_Acid->Reaction_Complete Success Success! Isolate Product Reaction_Complete->Success Yes Troubleshoot Troubleshoot Reaction Reaction_Complete->Troubleshoot No Increase_Severity Increase Severity: - Higher Temp - Longer Time - More Acid Troubleshoot->Increase_Severity Decomposition Decomposition or Side Products? Troubleshoot->Decomposition Increase_Severity->Reaction_Complete Decomposition->Increase_Severity No Mild_Methods Switch to Milder Method Decomposition->Mild_Methods Yes Lewis_Acid Lewis Acid Catalysis (e.g., ZnBr₂, BiCl₃) Mild_Methods->Lewis_Acid Neutral_Conditions Neutral Conditions (e.g., TMSOTf/Bipy) Mild_Methods->Neutral_Conditions Incomplete_Reaction Reaction Still Incomplete? Lewis_Acid->Incomplete_Reaction Neutral_Conditions->Incomplete_Reaction Incomplete_Reaction->Success No, Complete Optimize_Mild Optimize Mild Conditions: - Adjust Stoichiometry - Change Solvent Incomplete_Reaction->Optimize_Mild Yes Optimize_Mild->Lewis_Acid Optimize_Mild->Neutral_Conditions

Caption: Troubleshooting workflow for MOM ether deprotection.

References

Technical Support Center: Optimization of Catalyst Loading for MOM Etherification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of catalyst loading for the methoxymethyl (MOM) etherification of alcohols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for MOM etherification?

A typical starting point for catalyst loading can vary significantly depending on the chosen catalyst. For Lewis acids like Zirconium(IV) chloride (ZrCl₄), a loading of 10 mol% has been used effectively.[1] For other systems, such as those using iron(III) triflate for general etherification, loadings around 5 mol% have been reported.[2] For heterogeneous catalysts, loadings are often expressed in weight percent (wt.%), with values around 2 wt.% being a common starting point.[3] It is always recommended to start with the loading suggested in a relevant literature procedure for your specific catalyst and substrate class.

Q2: How does catalyst loading impact the reaction outcome?

Catalyst loading is a critical parameter that influences reaction rate, yield, and selectivity.

  • Insufficient Loading: Can lead to low or incomplete conversion of the starting alcohol.[4]

  • Optimal Loading: Achieves a balance between a high reaction rate and good selectivity, maximizing the yield of the desired MOM ether.

  • Excessive Loading: May not significantly increase the yield and can even be detrimental.[3] It can lead to an increase in side reactions, such as the formation of oligomers or degradation of products, thereby decreasing selectivity.[4][5] It also adds to the cost and complexity of product purification.

Q3: What are common types of catalysts used for MOM etherification?

MOM etherification is an acid-catalyzed reaction. Both Lewis and Brønsted acids are used. Common catalysts include:

  • Lewis Acids: Zirconium(IV) chloride (ZrCl₄)[1], Iron(III) triflate (Fe(OTf)₃)[2], and Ytterbium(III) triflate (Yb(OTf)₃)[6] are effective.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, zeolites, and silica-supported sodium hydrogen sulfate are also employed to simplify catalyst removal and recycling.[7][8]

Q4: Can the MOM protecting group be cleaved under the reaction conditions?

Yes, the MOM group can be sensitive to acidic conditions, which are the very conditions required for its installation.[9] Using an excessive amount of a strong acid catalyst or prolonged reaction times can lead to the cleavage of the newly formed MOM ether, reducing the overall yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of catalyst loading for MOM etherification.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient Catalyst Loading: The number of active sites is too low for the amount of substrate.Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%, then to 10 mol%). Monitor the reaction by TLC or GC/MS to find the optimal amount.
2. Catalyst Deactivation: The catalyst has lost its activity due to poisoning (e.g., by water or other impurities in reagents/solvents) or thermal degradation.[10]- Ensure all reagents and solvents are anhydrous.- Use freshly opened or purified reagents.- Consider a different, more robust catalyst.
3. Poor Reagent Quality: The MOM source (e.g., dimethoxymethane) or the alcohol substrate is impure.Purify starting materials before the reaction. Use reagents from a reliable source.
Poor Selectivity / Multiple Side Products 1. Excessive Catalyst Loading: Too many active sites can promote side reactions or product degradation.[5]Reduce the catalyst loading. An optimal loading maximizes the formation of the desired product over side products.[3]
2. Reaction Temperature is Too High: Higher temperatures can provide the activation energy for undesired reaction pathways.Lower the reaction temperature. Some protocols, like one using ZrCl₄, can be run at room temperature.[1]
3. Prolonged Reaction Time: Leaving the reaction for too long, especially with a high catalyst load, can lead to the formation of byproducts or decomposition of the desired ether.Monitor the reaction closely and work it up as soon as the starting material is consumed.
Reaction is Too Slow 1. Low Catalyst Loading: The catalytic turnover frequency is limited by the number of available active sites.Increase the catalyst loading. Find the point where the reaction rate is acceptable without compromising selectivity.
2. Low Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at a practical rate.Gradually increase the reaction temperature while monitoring for the appearance of side products.
Difficulty Reproducing Results 1. Inconsistent Catalyst Quality/Handling: Heterogeneous catalysts can have non-uniform particle sizes, affecting active site availability.[11] Homogeneous catalysts can be sensitive to moisture.- For heterogeneous catalysts, ensure the same batch and proper handling.- For homogeneous catalysts, handle under an inert atmosphere (e.g., N₂ or Ar) if they are moisture-sensitive.
2. Catalyst Bed Channeling (Heterogeneous): Poor packing of a solid catalyst can lead to inefficient flow and contact with the reactants.[10]Ensure the catalyst bed is packed uniformly if using a flow reactor or that stirring is adequate in a batch reactor to keep the catalyst suspended.

Experimental Protocols & Data

General Experimental Protocol for Catalyst Loading Optimization
  • Preparation: Dry all glassware thoroughly in an oven. Ensure all solvents and liquid reagents are anhydrous. Handle solid catalysts under an inert atmosphere if they are known to be hygroscopic.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol) and the appropriate anhydrous solvent (e.g., DCM, THF).

  • Catalyst Addition: In a series of parallel experiments, add varying amounts of the chosen catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Reagent Addition: Add the MOM ether source, such as dimethoxymethane (DMM) or MOM-Cl, typically in a slight excess (e.g., 1.2 - 2.0 equivalents).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 45 °C).[2] Monitor the progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, quench the reaction (e.g., with saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and calculate the isolated yield. Characterize the product to confirm its identity and purity. Compare the yields across the different catalyst loadings to determine the optimum.

Table of Catalytic Systems for Etherification
CatalystTypical LoadingSubstrate TypeReagentConditionsYieldReference
Zirconium(IV) chloride (ZrCl₄)10 mol %AlcoholsDMFARoom Temp, Solvent-FreeGood to Excellent[1]
Iron(III) triflate (Fe(OTf)₃)5 mol %Secondary AlcoholsPrimary Alcohols45 °C, DCMHigh[2]
Ca₁.₆La₀.₄Al₀.₆O₃2 wt. %Glycerol-250 °C, 8h96.3% Conversion[3]
Cs/SiO₂~1.0 mmol/gPhenolMethanol--[5]
Yb(OTf)₃Not specifiedAlcoholsAldehydes/Ketones-Efficient[6]

Note: Some examples in this table refer to general etherification but provide valuable context for catalyst loading optimization.

Visual Guides

G cluster_plan 1. Planning cluster_exec 2. Execution cluster_analysis 3. Analysis & Optimization start Select Substrate, Catalyst, and MOM Source lit_review Literature Review for Starting Conditions start->lit_review design_exp Design Parallel Experiments (Varying Catalyst Load) lit_review->design_exp setup Set Up Reactions (e.g., 1, 2, 5, 10 mol%) design_exp->setup monitor Monitor Progress (TLC, GC/MS) setup->monitor workup Quench, Workup, and Isolate Crude Product monitor->workup purify Purify via Chromatography workup->purify analyze Calculate Yields & Assess Purity purify->analyze compare Compare Results to Find Optimal Catalyst Load analyze->compare scaleup Proceed with Optimized Conditions for Scale-Up compare->scaleup

Caption: Workflow for optimizing catalyst loading in MOM etherification.

G start Low Conversion or Yield? check_cat Is the catalyst active and the loading sufficient? start->check_cat Yes check_selectivity Observing Side Products? start->check_selectivity No, yield is good but purity is low increase_load Increase Catalyst Loading check_cat->increase_load No check_reagents Are reagents/solvents pure and anhydrous? check_cat->check_reagents Yes success Problem Resolved increase_load->success purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success check_load_temp Is catalyst load or temperature too high? check_selectivity->check_load_temp Yes reduce_load_temp Decrease Loading or Temperature check_load_temp->reduce_load_temp Yes check_load_temp->success No reduce_load_temp->success

Caption: Troubleshooting flowchart for common MOM etherification issues.

References

Validation & Comparative

A Head-to-Head Comparison of MOP and SEM as Alcohol Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the myriad of choices for the protection of hydroxyl groups, 1-Propene, 3-(1-methoxyethoxy)- (MOP) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers have emerged as versatile and reliable options. This guide provides an objective, data-driven comparison of these two protecting groups to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: MOP vs. SEM

Feature1-Propene, 3-(1-methoxyethoxy)- (MOP)2-(trimethylsilyl)ethoxymethyl (SEM)
Classification AcetalAcetal
Introduction 2-Methoxypropene, acid catalyst (e.g., TsOH, Py·TsOH)SEM-Cl, base (e.g., NaH, DIPEA)
Stability Strong bases, organometallicsBases, organometallics, mild acids, reductants, oxidants
Deprotection Mild acidic conditions (e.g., 1% AcOH in THF)Fluoride sources (e.g., TBAF) or strong acids (e.g., TFA), Lewis acids (e.g., MgBr₂)
Key Advantages Inexpensive reagent, very mild acidic deprotectionHigh stability, orthogonal deprotection possible
Potential Issues Formation of an additional stereocenterCan be difficult to remove under certain conditions, potential for side reactions with other silyl groups

Delving Deeper: A Detailed Comparison

Chemical Structure and Introduction

The MOP group is an acetal formed from the reaction of an alcohol with 2-methoxypropene. This reaction is typically catalyzed by a mild acid such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (Py·TsOH) and proceeds with high efficiency.[1][2]

The SEM group is also an acetal, introduced by reacting an alcohol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base.[3] Common bases include sodium hydride (NaH) or a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA).[3]

Stability Profile

Both MOP and SEM protecting groups exhibit excellent stability towards a range of reaction conditions, a critical requirement in complex total synthesis.

MOP ethers are particularly noted for their stability under harsh basic conditions, making them suitable for reactions involving strong bases like organolithium reagents.[1][4][5]

SEM ethers boast a broader range of stability, being resistant to bases, reductants, organometallic reagents, oxidants, and mild acidic conditions.[3] This robustness makes SEM a highly reliable protecting group for multi-step syntheses where a variety of reagents are employed.[3] According to some sources, the SEM group is considered very robust and can be challenging to remove in certain contexts.[3]

Deprotection Strategies and Orthogonality

The key difference and a major factor in the selection between MOP and SEM lies in their deprotection conditions, which allows for their orthogonal use in a synthetic sequence.[6][7]

MOP ethers are cleaved under very mild acidic conditions. For instance, treatment with 1% aqueous acetic acid in tetrahydrofuran (THF) overnight at room temperature is often sufficient to quantitatively remove the MOP group.[1][8] This mildness is advantageous when acid-sensitive functionalities are present elsewhere in the molecule.

SEM ethers offer more diverse deprotection options. They can be cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of fluoride for silicon.[3][9] This deprotection proceeds via a β-elimination mechanism.[3] Alternatively, strong acidic conditions, such as trifluoroacetic acid (TFA), can be used.[3] Milder deprotection can also be achieved using Lewis acids like magnesium bromide (MgBr₂).[10] The ability to deprotect SEM ethers under either fluoride-mediated or strongly acidic conditions provides valuable orthogonality with other protecting groups, such as the methoxymethyl (MOM) group, which is stable to fluoride but cleaved by acid.[3]

Experimental Data and Protocols

To provide a practical perspective, the following tables summarize typical reaction conditions and reported yields for the protection and deprotection of alcohols using MOP and SEM.

Table 1: Protection of Alcohols
Protecting GroupSubstrateReagents and ConditionsSolventTimeYield (%)Reference
MOP d-glucal2-Methoxypropene, Py·TsOHCH₂Cl₂1-12 h79-95[4][5]
MOP Primary Alcohol2-Methoxypropene, TsOHTHF10 min100[2]
MOP Secondary Alcohol2-Methoxypropene, Py·TsOHCH₂Cl₂5 min97[2]
SEM Primary AlcoholNaH, SEM-ClDMF10 h>90 (inferred)[3]
SEM Secondary AlcoholDIPEA, SEM-ClCH₂Cl₂-High (inferred)[3]
SEM Primary/Secondary AlcoholSEM-Cl, imidazoleDMF-High (inferred)[11]
Table 2: Deprotection of Protected Alcohols
Protecting GroupSubstrateReagents and ConditionsSolventTimeYield (%)Reference
MOP MOP-protected d-glycal derivative1% aqueous AcOHTHFOvernightHigh[1][8]
SEM SEM-protected alcoholTBAF, TMEDADMF20 h>90 (inferred)[3]
SEM SEM-protected nucleosideSnCl₄CH₂Cl₂1 h95-98[12]
SEM SEM-protected alcoholMgBr₂Et₂O/MeNO₂1 hHigh (inferred)[10]
SEM SEM-protected imidazoleTFA (>200 equiv)--20[3]

Detailed Experimental Protocols

Protection of a Primary Alcohol with MOP

To a solution of a primary alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C is added 2-methoxypropene (1.5 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol). The reaction mixture is stirred at 0 °C for 10 minutes. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the MOP-protected alcohol, which can be purified by column chromatography if necessary.[2]

Protection of a Primary Alcohol with SEM

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous dimethylformamide (DMF, 5 mL) at 0 °C under an inert atmosphere is added a solution of the primary alcohol (1.0 mmol) in anhydrous DMF (5 mL) dropwise. The mixture is stirred at 0 °C for 1 hour. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 10 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the SEM-protected alcohol.[3]

Deprotection of a MOP-protected Alcohol

The MOP-protected alcohol (1.0 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and 1% aqueous acetic acid (10 mL). The solution is stirred at room temperature overnight. The reaction mixture is then diluted with water and the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected alcohol. Purification can be performed by column chromatography.[1][8]

Deprotection of a SEM-protected Alcohol using Fluoride

To a solution of the SEM-protected alcohol (1.0 mmol) in dimethylformamide (DMF, 10 mL) is added tetramethylethylenediamine (TMEDA, 3.0 mmol) and a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 mL, 3.0 mmol). The reaction mixture is heated to 45 °C for 20 hours. After cooling to room temperature, a saturated aqueous solution of ammonium chloride is added. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the deprotected alcohol.[3]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the chemical transformations and decision-making processes involved, the following diagrams have been generated using Graphviz.

MOP_Protection Alcohol R-OH MOP_Ether R-O-MOP Alcohol->MOP_Ether Protection Methoxypropene 2-Methoxypropene Methoxypropene->MOP_Ether Acid_Catalyst H+ (cat.) Acid_Catalyst->MOP_Ether

Figure 1. Protection of an alcohol as a MOP ether.

MOP_Deprotection MOP_Ether R-O-MOP Alcohol R-OH MOP_Ether->Alcohol Deprotection Mild_Acid Mild H+ Mild_Acid->Alcohol

Figure 2. Deprotection of a MOP ether.

SEM_Protection Alcohol R-OH SEM_Ether R-O-SEM Alcohol->SEM_Ether Protection SEM_Cl SEM-Cl SEM_Cl->SEM_Ether Base Base Base->SEM_Ether

Figure 3. Protection of an alcohol as a SEM ether.

SEM_Deprotection SEM_Ether R-O-SEM Alcohol R-OH SEM_Ether->Alcohol Deprotection Fluoride Fluoride (e.g., TBAF) Fluoride->Alcohol Strong_Acid Strong Acid (e.g., TFA) Strong_Acid->Alcohol

Figure 4. Deprotection pathways for a SEM ether.

Decision_Tree Start Protecting an Alcohol Acid_Sensitive Molecule contains acid-sensitive groups? Start->Acid_Sensitive Base_Sensitive Molecule contains strong base-sensitive groups? Acid_Sensitive->Base_Sensitive No Use_SEM Consider SEM Acid_Sensitive->Use_SEM Yes Orthogonality Need for orthogonal deprotection from other acid-labile groups? Base_Sensitive->Orthogonality No Use_MOP Consider MOP Base_Sensitive->Use_MOP Yes Orthogonality->Use_MOP No Orthogonality->Use_SEM Yes

Figure 5. Decision tree for selecting between MOP and SEM.

Conclusion and Recommendations

Both MOP and SEM are excellent choices for the protection of alcohols, each with its own set of advantages.

Choose 1-Propene, 3-(1-methoxyethoxy)- (MOP) when:

  • The synthesis involves strongly basic conditions where other protecting groups might be labile.

  • A very mild acidic deprotection is required to preserve other acid-sensitive functional groups.

  • Cost of reagents is a significant consideration, as 2-methoxypropene is relatively inexpensive.[1]

Choose 2-(trimethylsilyl)ethoxymethyl (SEM) when:

  • A highly robust protecting group is needed to withstand a wide array of reaction conditions.

  • Orthogonality is crucial, particularly the ability to deprotect in the presence of other acid-labile or base-labile groups. The fluoride-mediated deprotection offers a distinct advantage in this regard.

  • The synthesis can tolerate either strongly acidic or fluoride-based deprotection conditions.

Ultimately, the choice between MOP and SEM will depend on the specific demands of the synthetic route, including the nature of the substrate, the sequence of reactions, and the presence of other functional groups. By carefully considering the data and protocols presented in this guide, researchers can confidently select the most appropriate protecting group to advance their research and drug development efforts.

References

Assessing the Orthogonality of the 1-Propene, 3-(1-methoxyethoxy)- Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to the success of complex multi-step organic syntheses. An ideal protecting group should be easily introduced and removed in high yields under mild conditions that do not interfere with other functional groups within the molecule. The concept of "orthogonality" is central to this strategy, referring to the ability to deprotect one functional group in the presence of another, different protecting group.[1][2]

This guide provides a comparative assessment of the "1-Propene, 3-(1-methoxyethoxy)-" protecting group. As this specific group is not widely documented in the chemical literature, this analysis is based on the predicted reactivity of its constituent functional moieties: an allyl ether and a methoxyethoxy acetal . The core of its utility lies in the orthogonal nature of its deprotection, with the allyl group susceptible to palladium catalysis and the acetal group labile to acidic conditions.

Comparative Stability of Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions. The following table compares the stability of the inferred 1-Propene, 3-(1-methoxyethoxy)- group with other commonly used alcohol protecting groups.

Protecting GroupStructureStrong Acids (e.g., HCl)Weak Acids (e.g., AcOH)Strong Bases (e.g., NaOH)Nucleophiles (e.g., Grignards)Oxidizing AgentsReducing AgentsPd-CatalysisFluoride Ions
1-Propene, 3-(1-methoxyethoxy)- CH₂=CHCH₂OCH(CH₃)OCH₃Labile[3][4]Labile[3][4]Stable[5]Stable[3]Generally StableStable[3]Labile [5][6]Stable
TBDMS (tert-Butyldimethylsilyl)R-OSi(CH₃)₂(t-Bu)Labile[7][8]Stable[7]Stable[7]StableStableStableStableLabile [7][8]
MOM (Methoxymethyl)R-OCH₂OCH₃Labile[4][9]Labile[9]Stable[9]Stable[9]Stable[9]Stable[9]StableStable
Bn (Benzyl)R-OCH₂PhStable[10]Stable[10]StableStableLabile (Oxidative Cleavage)Labile (Hydrogenolysis)StableStable
Ac (Acetyl)R-OC(O)CH₃StableStableLabile Labile StableStableStableStable

This table is a summary of generally observed reactivities and exceptions may exist depending on the specific substrate and reaction conditions.

Orthogonal Deprotection Strategy

The key advantage of the 1-Propene, 3-(1-methoxyethoxy)- protecting group is the ability to selectively cleave either the allyl or the acetal moiety, leaving the other intact. This allows for a two-stage deprotection strategy.

Orthogonal_Deprotection Orthogonal Deprotection of 1-Propene, 3-(1-methoxyethoxy)- Ether A Protected Alcohol (R-O-CH(CH₃)OCH₃-CH₂CH=CH₂) B Allyl Deprotection (R-O-CH(CH₃)OCH₃) A->B Pd(PPh₃)₄, Nucleophile C Acetal Deprotection (R-O-CH₂CH=CH₂) A->C H⁺ (e.g., aq. HCl) D Fully Deprotected Alcohol (R-OH) B->D H⁺ (e.g., aq. HCl) C->D Pd(PPh₃)₄, Nucleophile

Caption: Orthogonal deprotection pathways for the 1-Propene, 3-(1-methoxyethoxy)- group.

Experimental Protocols

The following are representative experimental protocols for the selective cleavage of the allyl and acetal components of the proposed protecting group.

Protocol 1: Palladium-Catalyzed Deallylation

This procedure is for the selective cleavage of the allyl ether, leaving the acetal intact.[6][11]

Materials:

  • Allyl-protected alcohol (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • N,N'-Dimethylbarbituric acid (2.0 mmol) or another suitable nucleophile like pyrrolidine.[12]

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous (10 mL)

  • Argon atmosphere

Procedure:

  • To a solution of the allyl-protected alcohol in anhydrous CH₂Cl₂ under an argon atmosphere, add N,N'-dimethylbarbituric acid.

  • Add the catalytic amount of Pd(PPh₃)₄ to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the deallylated product.

Protocol 2: Acidic Hydrolysis of the Acetal

This protocol describes the selective cleavage of the methoxyethoxy acetal, leaving the allyl ether untouched.[4][9]

Materials:

  • Acetal-protected alcohol (1.0 mmol)

  • 2M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or Methanol (MeOH) (10 mL)

Procedure:

  • Dissolve the acetal-protected alcohol in THF or MeOH.

  • Add 2M HCl dropwise to the solution while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Deprotection Data

The following table provides a summary of typical deprotection conditions and yields for the different functionalities.

Protecting Group MoietyReagentsTypical ConditionsYield (%)Reference
Allyl Ether Pd(PPh₃)₄, PMHS, ZnCl₂CH₂Cl₂, rt, 1-3 h85-95[6]
Pd(PPh₃)₄, PyrrolidineTHF, rt, 0.5-2 h90-98[12]
Methoxyethoxy Acetal 2M HClTHF, rt, 1-4 h90-97[9]
Trifluoroacetic acid (TFA)CH₂Cl₂, 0 °C to rt, 0.5-2 h88-95[4]
TBDMS TBAFTHF, rt, 1-3 h95-100[7]
MOM HCl, MeOHReflux, 1-5 h85-95[9]
Bn H₂, Pd/CEtOH or EtOAc, rt, 1-12 h90-99[10]
Ac K₂CO₃, MeOHrt, 0.5-2 h92-99N/A

Yields are representative and can vary based on the substrate.

Conclusion

The hypothetical 1-Propene, 3-(1-methoxyethoxy)- protecting group presents an attractive option for the protection of alcohols due to its unique orthogonal deprotection capabilities. The allyl ether component can be selectively removed under neutral conditions using palladium catalysis, which is compatible with many acid-sensitive functional groups.[5][6] Conversely, the acetal moiety is readily cleaved under mild acidic conditions that would not affect the allyl group.[3][4] This dual-mode deprotection allows for greater flexibility in the design of complex synthetic routes. While direct experimental data for this specific protecting group is lacking, the well-established chemistries of allyl ethers and acetals provide a strong foundation for its predicted utility and orthogonality in organic synthesis. Researchers are encouraged to consider these principles when designing protection strategies for polyfunctional molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies applicable to the validation of 1-Propene, 3-(1-methoxyethoxy)-, a compound relevant to researchers, scientists, and professionals in drug development. The focus is on providing objective comparisons of performance and supporting experimental data considerations.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique for 1-Propene, 3-(1-methoxyethoxy)- depends on the specific analytical goal, such as identification, quantification, or impurity profiling. The following table summarizes and compares common analytical methods used for the analysis of ethers and similar organic compounds.

Analytical TechniquePrincipleStrengths for Ether AnalysisLimitations for Ether AnalysisTypical Validation Parameters
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile compounds like ethers; suitable for quantification and impurity analysis.Requires the analyte to be volatile and thermally stable.Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.Versatile for a wide range of compounds, including less volatile ones; widely used for pharmaceutical analysis.[1]May require derivatization for detection of compounds without a suitable chromophore.Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness.[1][2]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds.Provides characteristic C-O stretching bands for ethers, typically in the 1000-1300 cm⁻¹ region, which can confirm the presence of the ether functional group.[3][4]It can be difficult to definitively identify specific ethers based on the C-O stretch alone, as other functional groups can have absorptions in the same region.[4][5]Specificity (for functional group identification).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Provides detailed structural information, including the connectivity of atoms. Protons on carbons adjacent to the ether oxygen typically show a downfield shift to the 3.4-4.5 δ region in ¹H NMR.[4][6]Lower sensitivity compared to chromatographic methods; may not be ideal for trace analysis.Specificity (for structural elucidation).
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.Provides information about the molecular weight and fragmentation pattern, which can be used for identification.[7]Can be a destructive technique; interpretation of fragmentation patterns can be complex.Specificity (for identification and structural confirmation).

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and valid analytical results. Below is a generalized protocol for the validation of an analytical method for an organic impurity, such as 1-Propene, 3-(1-methoxyethoxy)-, using Gas Chromatography with Flame Ionization Detection (GC-FID), based on common industry practices.[1][8]

Objective: To validate a GC-FID method for the quantification of 1-Propene, 3-(1-methoxyethoxy)- as a potential impurity.

1. Materials and Reagents:

  • Reference standard of 1-Propene, 3-(1-methoxyethoxy)- (of known purity)

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Inert gas for mobile phase (e.g., Helium or Nitrogen)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for the separation of volatile organic compounds (e.g., DB-5 or equivalent)

  • Data acquisition and processing software

3. Chromatographic Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

4. Validation Parameters and Procedures:

  • Specificity: Analyze a blank solvent, a solution of the main active pharmaceutical ingredient (API), and a spiked solution containing the API and 1-Propene, 3-(1-methoxyethoxy)- to demonstrate that the peak for the analyte is well-resolved from other components.[1]

  • Linearity: Prepare a series of at least five standard solutions of 1-Propene, 3-(1-methoxyethoxy)- covering the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit for an impurity).[2] Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations of 1-Propene, 3-(1-methoxyethoxy)- (e.g., by spiking the API with the impurity at three different concentration levels, with three replicates each).[9] Calculate the percent recovery at each level.

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of a standard solution at 100% of the test concentration and calculate the relative standard deviation (RSD) of the peak areas.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument to assess the effect of random events on the precision.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate, injection volume) within a small, defined range and assess the impact on the results to demonstrate the method's reliability during normal use.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process in ensuring the reliability of analytical data in pharmaceutical development.[11][12]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2(R1)) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Compile Validation Report F->L Data Analysis G->L Data Analysis H->L Data Analysis I->L Data Analysis J->L Data Analysis K->L Data Analysis M Method Implementation L->M

Caption: Workflow for Analytical Method Validation.

References

A Head-to-Head Comparison of Mouse on Mouse (MOM) IHC Detection Kits for Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mouse models, performing immunohistochemistry (IHC) with mouse primary antibodies on mouse tissues presents a significant challenge due to high background staining. This issue arises from the secondary antibody's inability to distinguish between the primary antibody and endogenous immunoglobulins in the tissue. To address this, various commercial Mouse on Mouse (MOM) detection kits have been developed. This guide provides a comparative analysis of the cost-effectiveness of prominent MOM reagents from leading suppliers: Vector Laboratories, Abcam, and Biocare Medical, focusing on their underlying technology, cost per slide, and reported performance.

Key Technologies in MOM Reagents

The primary goal of MOM reagents is to block endogenous mouse IgG while allowing the detection of the mouse primary antibody. The main technologies employed are:

  • Biotin-Avidin/Streptavidin-Based Systems: These traditional systems, like the Vector Laboratories M.O.M.® Basic Kit, utilize a biotinylated secondary antibody and an avidin or streptavidin-horseradish peroxidase (HRP) conjugate. Effective blocking of endogenous mouse IgG is achieved through a dedicated blocking step.

  • Polymer-Based Systems: Newer systems, such as those offered by Abcam and Biocare Medical, use a polymer backbone to which multiple secondary antibody molecules and enzymes (like HRP) are attached. This technology often boasts higher sensitivity and a more streamlined workflow compared to biotin-based systems. Many polymer-based kits are also biotin-free, which eliminates the need for an additional biotin-blocking step, particularly in tissues with high endogenous biotin levels.

Cost-Effectiveness Analysis

To provide a clear comparison of the cost-effectiveness of these kits, the following table summarizes the approximate cost per slide. Prices are based on currently available online information and may vary depending on the vendor and institutional discounts.

Kit NameSupplierCatalog NumberKit SizeApprox. Price (USD)Approx. No. of SlidesApprox. Cost per Slide (USD)
M.O.M.® Basic Immunodetection KitVector LaboratoriesBMK-22021 Kit$338 - $499250$1.35 - $2.00
Mouse on Mouse Polymer IHC KitAbcamab26945215 mL$650 - $800150$4.33 - $5.33
Mouse-on-Mouse HRP-Polymer BundleBiocare MedicalMM510H25 mL~$1849250~$7.40

Note: The number of slides for the Abcam kit is an estimation based on typical IHC protocols where 100µL of reagent is used per slide. The number of slides for the Biocare Medical kit is also an estimation and can vary based on protocol and tissue size.

Performance Comparison: A Qualitative Overview

  • Vector Laboratories M.O.M.® Kits: These kits are widely cited and have a long-standing reputation for effectively reducing background staining in mouse-on-mouse IHC.[1][2] User reviews frequently praise their ability to produce clean results with low background.[3] The basic kit offers flexibility, allowing researchers to choose their own detection system.

  • Abcam Mouse on Mouse Polymer IHC Kit: This kit utilizes a polymer-based, biotin-free detection system, which can offer enhanced sensitivity and a simplified workflow.[4][5] The polymer technology can lead to a stronger signal compared to traditional methods. Abcam provides validation images on its product page showing a clean background and specific staining.

  • Biocare Medical Mouse-on-Mouse HRP-Polymer Bundle: This is another polymer-based, biotin-free system designed for high sensitivity and reduced IHC steps.[6][7] The manufacturer highlights its advantage over traditional biotin-based methods by eliminating the need for biotin blocking and reducing background staining.[6]

Experimental Protocols

To achieve optimal and comparable results when evaluating different MOM kits, a standardized experimental protocol is crucial. Below is a generalized protocol that can be adapted for each specific kit based on the manufacturer's instructions.

Generalized Protocol for Comparative Evaluation of MOM IHC Kits

1. Tissue Preparation:

  • Use formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections (4-5 µm) mounted on positively charged slides.
  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1X Target Retrieval Solution).
  • Use a consistent heating method (e.g., pressure cooker, water bath, or steamer) for a standardized time and temperature.
  • Allow slides to cool to room temperature.

3. Peroxidase and Protein Blocking:

  • Block endogenous peroxidase activity by incubating sections in a 3% hydrogen peroxide solution for 10-15 minutes.
  • Rinse with wash buffer (e.g., PBS or TBS).
  • Incubate sections with a protein block (e.g., normal serum from the same species as the secondary antibody) for 20-30 minutes to reduce non-specific antibody binding.

4. MOM Blocking:

  • Incubate sections with the specific MOM blocking reagent provided in each kit according to the manufacturer's recommended incubation time.

5. Primary Antibody Incubation:

  • Incubate sections with the mouse primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.

6. Detection System Application:

  • Rinse slides with wash buffer.
  • Apply the respective MOM detection reagent (e.g., biotinylated secondary antibody followed by streptavidin-HRP, or HRP-polymer) as per the manufacturer's protocol.

7. Chromogen Development:

  • Incubate sections with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
  • Rinse with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin.
  • Differentiate in acid alcohol and blue in running tap water or a bluing reagent.
  • Dehydrate through a graded series of ethanol and clear in xylene.
  • Coverslip with a permanent mounting medium.

9. Controls:

  • Negative Control: Omit the primary antibody to check for non-specific staining from the detection system.
  • Isotype Control: Use a mouse immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess non-specific background.
  • Positive Tissue Control: Use a tissue known to express the antigen of interest to confirm the protocol and antibody are working correctly.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting a MOM reagent, the following diagrams are provided.

G cluster_prep Tissue Preparation cluster_blocking Blocking Steps cluster_staining Immunostaining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block AntigenRetrieval->PeroxidaseBlock ProteinBlock Protein Block PeroxidaseBlock->ProteinBlock MOMBlock MOM Endogenous IgG Block ProteinBlock->MOMBlock PrimaryAb Primary Antibody Incubation MOMBlock->PrimaryAb Detection MOM Detection System PrimaryAb->Detection Chromogen Chromogen Development Detection->Chromogen Counterstain Counterstaining Chromogen->Counterstain Dehydrate Dehydration & Clearing Counterstain->Dehydrate Mount Mounting Dehydrate->Mount

Figure 1. A generalized experimental workflow for Mouse on Mouse (MOM) immunohistochemistry.

G Start Start: Need to perform IHC with a mouse primary Ab on mouse tissue Decision1 Is high background a concern? Start->Decision1 UseMOM Use a MOM Detection Kit Decision1->UseMOM Yes NoMOM Proceed with standard IHC protocol (High risk of background) Decision1->NoMOM No Decision2 Primary consideration? UseMOM->Decision2 Cost Lowest Cost per Slide Decision2->Cost Performance Highest Sensitivity / Streamlined Workflow Decision2->Performance Vector Vector Laboratories M.O.M.® Basic Kit (Biotin-based) Cost->Vector Polymer Polymer-Based Kits (e.g., Abcam, Biocare Medical) Performance->Polymer

References

A Critical Evaluation of 1-Propene, 3-(1-methoxyethoxy)- (MOP Ether) in Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step total synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal of alcohol protecting groups, 1-Propene, 3-(1-methoxyethoxy)-, which forms a methoxypropyl (MOP) ether, has emerged as a valuable tool. This guide provides a critical evaluation of the MOP protecting group, offering a direct comparison with other commonly employed alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic strategy.

Introduction to MOP Ether as a Protecting Group

1-Propene, 3-(1-methoxyethoxy)- reacts with alcohols in the presence of an acid catalyst to form a MOP ether, an acetal-type protecting group. The reaction proceeds by the acid-catalyzed addition of the alcohol to the double bond of 2-methoxypropene, which is the more common reagent used for this transformation. The MOP group is characterized by its stability under a range of conditions, particularly strong bases, and its facile cleavage under mild acidic conditions. These attributes make it an attractive option in complex synthetic sequences.[1][2]

Performance Comparison of MOP Ether with Alternative Protecting Groups

The efficacy of a protecting group is judged by its ease of introduction and removal, its stability towards various reagents, and its influence on the reactivity of the parent molecule. The following table summarizes the performance of MOP ether in comparison to other frequently used alcohol protecting groups.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
MOP R-O-C(CH₃)₂OCH₃2-Methoxypropene, cat. CSA, CH₂Cl₂, 0 °C to rt1% AcOH in THF, rt[1][2]Stable to strong bases (e.g., t-BuLi), organometallics, hydrides, and catalytic hydrogenation.[1][2]Inexpensive reagent, mild removal, stable to strongly basic/nucleophilic reagents.[1][2]Acid labile, may not be suitable for substrates with acid-sensitive functional groups.
MOM R-O-CH₂OCH₃MOMCl, DIPEA, CH₂Cl₂, 0 °C to rtZnBr₂/n-PrSH, CH₂Cl₂, 0 °C to rt[3]; or strong acid (e.g., HCl, TFA)Stable to most bases, mild acids, and some organometallics.Generally stable and widely used.Deprotection can require harsh acidic or specific Lewis acid conditions; MOMCl is a carcinogen.[4]
TBS R-O-Si(CH₃)₂(t-Bu)TBSCl, Imidazole, DMF, rtTBAF, THF, rt; or HF-Pyridine, THF, rtStable to bases, organometallics, and many redox reagents.Very common, robust, and offers a wide range of selective deprotection methods.Cleaved by fluoride ions and strong acids; can be bulky, leading to steric hindrance.[1]
Bn R-O-CH₂PhBnBr, NaH, THF, 0 °C to rtH₂, Pd/C, EtOAc, rt; or Na/NH₃Stable to acids, bases, and many redox reagents.Very stable, can be removed under neutral conditions.Not stable to catalytic hydrogenation conditions; can be difficult to remove in complex molecules.[1]
PMB R-O-CH₂-C₆H₄-OCH₃PMBCl, NaH, THF, 0 °C to rtDDQ, CH₂Cl₂/H₂O, rt; or CAN, CH₃CN/H₂O, rt[5]Stable to acids and bases.Can be removed oxidatively, offering orthogonality to other groups.Not stable to strong oxidizing agents.
THP R-O-THPDHP, cat. p-TsOH, CH₂Cl₂, rtp-TsOH, MeOH, rt; or aq. AcOHStable to bases, organometallics, and hydrides.Inexpensive and easy to introduce.Creates a new stereocenter; acid labile.[4]

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol (benzyl alcohol) and its subsequent deprotection are provided below for MOP ether and a common alternative, TBS ether, to allow for a direct comparison of their experimental procedures.

Protocol 1: Protection of Benzyl Alcohol as a MOP Ether

  • Materials: Benzyl alcohol (1.00 g, 9.25 mmol), 2-methoxypropene (1.33 g, 18.5 mmol, 2.0 equiv), camphor-10-sulfonic acid (CSA, 21 mg, 0.09 mmol, 0.01 equiv), and dichloromethane (CH₂Cl₂, 20 mL).

  • Procedure: To a solution of benzyl alcohol in CH₂Cl₂ at 0 °C is added 2-methoxypropene and CSA. The reaction mixture is stirred at room temperature for 30 minutes. The reaction is quenched with triethylamine (0.5 mL) and concentrated under reduced pressure. The residue is purified by flash chromatography (9:1 hexanes/ethyl acetate) to afford the MOP-protected benzyl alcohol.

  • Expected Yield: >95%.

Protocol 2: Deprotection of MOP-Protected Benzyl Alcohol

  • Materials: MOP-protected benzyl alcohol (1.00 g, 5.55 mmol), acetic acid (0.2 mL), and tetrahydrofuran (THF, 20 mL).

  • Procedure: To a solution of MOP-protected benzyl alcohol in THF is added 1% aqueous acetic acid. The mixture is stirred at room temperature for 2 hours. The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give benzyl alcohol.

  • Expected Yield: >95%.[1][2]

Protocol 3: Protection of Benzyl Alcohol as a TBS Ether

  • Materials: Benzyl alcohol (1.00 g, 9.25 mmol), tert-butyldimethylsilyl chloride (TBSCl, 1.53 g, 10.18 mmol, 1.1 equiv), imidazole (1.39 g, 20.35 mmol, 2.2 equiv), and dimethylformamide (DMF, 10 mL).

  • Procedure: To a solution of benzyl alcohol and imidazole in DMF is added TBSCl in one portion. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then diluted with water and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography (19:1 hexanes/ethyl acetate) to yield the TBS-protected benzyl alcohol.

  • Expected Yield: >95%.

Protocol 4: Deprotection of TBS-Protected Benzyl Alcohol

  • Materials: TBS-protected benzyl alcohol (1.00 g, 4.49 mmol) and 1 M tetrabutylammonium fluoride (TBAF) in THF (5.4 mL, 5.4 mmol, 1.2 equiv).

  • Procedure: To a solution of TBS-protected benzyl alcohol in THF is added the TBAF solution. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (4:1 hexanes/ethyl acetate) to recover the benzyl alcohol.

  • Expected Yield: >95%.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection sequences.

ProtectionDeprotectionWorkflow cluster_MOP MOP Ether Synthesis and Cleavage cluster_TBS TBS Ether Synthesis and Cleavage Alcohol_MOP R-OH Protected_MOP R-O-C(CH₃)₂OCH₃ Alcohol_MOP->Protected_MOP Protection Reagent_MOP 2-Methoxypropene, H+ Protected_MOP->Alcohol_MOP Deprotection Deprotection_MOP Mild Acid (e.g., AcOH) Alcohol_TBS R-OH Protected_TBS R-O-TBS Alcohol_TBS->Protected_TBS Protection Reagent_TBS TBSCl, Imidazole Protected_TBS->Alcohol_TBS Deprotection Deprotection_TBS Fluoride Source (e.g., TBAF)

Workflow for MOP and TBS ether protection and deprotection.

StabilityComparison cluster_conditions Reaction Conditions cluster_groups Protecting Group Stability StrongBase Strong Base (e.g., n-BuLi) MildAcid Mild Acid (e.g., AcOH) StrongAcid Strong Acid (e.g., HCl) Fluoride Fluoride (e.g., TBAF) Hydrogenation Hydrogenation (H₂, Pd/C) Oxidation Oxidants (e.g., DDQ) MOP MOP MOP->StrongBase Stable MOP->MildAcid Labile TBS TBS TBS->StrongBase Stable TBS->Fluoride Labile Bn Bn Bn->StrongBase Stable Bn->MildAcid Stable Bn->StrongAcid Stable Bn->Hydrogenation Labile PMB PMB PMB->StrongBase Stable PMB->Oxidation Labile

Comparative stability of common alcohol protecting groups.

Conclusion

The MOP ether stands out as a highly effective protecting group for alcohols, particularly in synthetic routes that involve strongly basic or nucleophilic conditions. Its low cost and the mildness of its removal offer significant advantages over many other protecting groups. However, its lability to acid necessitates careful planning in complex syntheses where acidic conditions are required for other transformations. The choice of an appropriate protecting group will always be context-dependent, and a thorough understanding of the stability and reactivity of each option, as outlined in this guide, is crucial for the successful execution of a total synthesis.

References

A Head-to-Head Comparison: MOM vs. TBS Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the most common choices for the protection of hydroxyl groups are the methoxymethyl (MOM) ether and the tert-butyldimethylsilyl (TBS) ether. This guide provides a detailed, data-driven comparison of these two indispensable tools in the synthetic chemist's arsenal, outlining their respective strengths and weaknesses to aid researchers in making informed decisions for their specific synthetic challenges.

At a Glance: Key Differences Between MOM and TBS Ethers

FeatureMethoxymethyl (MOM) Ethertert-Butyldimethylsilyl (TBS) Ether
Structure R-O-CH₂-O-CH₃R-O-Si(CH₃)₂(C(CH₃)₃)
Primary Deprotection Acidic hydrolysisFluoride-mediated cleavage
Stability to Acid LabileGenerally stable to mild acids
Stability to Base StableStable
Orthogonality Orthogonal to TBSOrthogonal to MOM

Stability Profile

The primary distinction between MOM and TBS protecting groups lies in their differential stability under various reaction conditions, which enables their use in orthogonal protection strategies.

MOM ethers are acetals and, as such, are readily cleaved under acidic conditions. They are, however, robust under basic, nucleophilic, and many reducing and oxidizing conditions.[1][2] Generally, MOM ethers are stable in a pH range of 4 to 12.[2]

TBS ethers , on the other hand, exhibit significantly greater stability towards acidic conditions compared to MOM ethers.[3] The bulky tert-butyl group provides steric hindrance that slows down acid-mediated hydrolysis. The key vulnerability of TBS ethers is the high affinity of silicon for fluoride ions, making fluoride-based reagents the preferred method for their removal.[3] TBS ethers are also stable to a wide range of basic, oxidative, and reductive conditions.

Here is a general comparison of their stability:

ConditionMOM Ether StabilityTBS Ether Stability
Strong Acid (e.g., HCl, H₂SO₄)LabileLabile
Mild Acid (e.g., PPTS, AcOH)LabileGenerally Stable
Strong Base (e.g., NaOH, NaH)StableStable
Fluoride (e.g., TBAF, HF)StableLabile
Common Oxidants (e.g., PCC, DMP)StableStable
Common Reductants (e.g., LiAlH₄, NaBH₄)StableStable
Organometallics (e.g., Grignard, Organolithiums)StableStable

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the protection and deprotection of a primary alcohol with both MOM and TBS groups, along with representative data.

Methoxymethyl (MOM) Protection and Deprotection

Protection of a Primary Alcohol with MOM-Cl

A common method for the introduction of a MOM group involves the use of chloromethyl methyl ether (MOM-Cl) and a hindered base such as N,N-diisopropylethylamine (DIPEA).[1]

Experimental Protocol: MOM Protection [1]

To a solution of the primary alcohol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C is added DIPEA (4.0 eq.). Freshly distilled MOM-Cl (3.0 eq.) is then added dropwise. Sodium iodide (NaI, 0.5 eq.) can be added to facilitate the reaction. The resulting mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

SubstrateReagentsSolventTimeYield
Primary AlcoholMOM-Cl, DIPEA, NaIDCM16 h~90-95%

Acidic Deprotection of a MOM Ether

The MOM group is typically removed under acidic conditions, for instance, using hydrochloric acid in a protic solvent.[2]

Experimental Protocol: MOM Deprotection [2]

The MOM-protected alcohol is dissolved in methanol. A catalytic amount of concentrated hydrochloric acid (e.g., a few drops) is added, and the solution is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

SubstrateReagentsSolventConditionsYield
MOM-protected Alcoholconc. HClMethanolReflux>90%
tert-Butyldimethylsilyl (TBS) Protection and Deprotection

Protection of a Primary Alcohol with TBS-Cl

The standard procedure for the formation of a TBS ether involves the use of tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole as a base in dimethylformamide (DMF).[3]

Experimental Protocol: TBS Protection [3]

To a solution of the primary alcohol (1.0 eq.) in DMF (1.0 M) are added imidazole (4.0 eq.) and TBS-Cl (3.0 eq.) at room temperature. The reaction mixture is stirred at 50 °C for 17 hours. Water is then added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.

SubstrateReagentsSolventTimeYield
Primary DiolTBS-Cl, ImidazoleDMF17 h~100%

Fluoride-Mediated Deprotection of a TBS Ether

The most common method for the cleavage of a TBS ether is through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3]

Experimental Protocol: TBS Deprotection [3]

To a solution of the TBS-protected alcohol in tetrahydrofuran (THF) is added a 1.0 M solution of TBAF in THF (1.1 eq.) at room temperature. The reaction is stirred for 45 minutes. The solution is then diluted with dichloromethane and quenched with water. The organic layer is washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[4]

SubstrateReagentsSolventTimeYield
TBS-protected AlcoholTBAF (1.0 M in THF)THF18 h~97%

Visualization of Workflows and Orthogonal Strategy

The following diagrams, generated using the DOT language, illustrate the protection and deprotection workflows for MOM and TBS ethers, as well as a conceptual representation of their orthogonal removal in a synthetic sequence.

MOM_Protection_Deprotection cluster_protection MOM Protection cluster_deprotection MOM Deprotection Alcohol Alcohol MOM_Ether MOM_Ether Alcohol->MOM_Ether MOM-Cl, DIPEA DCM, 16h MOM_Ether_Dep MOM Ether Deprotected_Alcohol Alcohol MOM_Ether_Dep->Deprotected_Alcohol conc. HCl MeOH, Reflux

Workflow for MOM Protection and Deprotection.

TBS_Protection_Deprotection cluster_protection TBS Protection cluster_deprotection TBS Deprotection Alcohol Alcohol TBS_Ether TBS_Ether Alcohol->TBS_Ether TBS-Cl, Imidazole DMF, 17h TBS_Ether_Dep TBS Ether Deprotected_Alcohol Alcohol TBS_Ether_Dep->Deprotected_Alcohol TBAF THF, 18h

Workflow for TBS Protection and Deprotection.

Orthogonal_Strategy Start Diol Step1 Protect one -OH as MOM Start->Step1 MOM-Cl Step2 Protect other -OH as TBS Step1->Step2 TBS-Cl Intermediate MOM and TBS protected Diol Step2->Intermediate Step3a Selective MOM Deprotection Intermediate->Step3a Acidic Conditions Step3b Selective TBS Deprotection Intermediate->Step3b Fluoride (TBAF) ProductA TBS-protected Mono-ol Step3a->ProductA ProductB MOM-protected Mono-ol Step3b->ProductB

Orthogonal Deprotection of MOM and TBS Ethers.

Conclusion

The choice between MOM and TBS as a protecting group is dictated by the planned synthetic route.

Choose MOM when:

  • The subsequent reaction steps are sensitive to acidic conditions.

  • A deprotection under acidic conditions is desired.

  • Fluoride-sensitive groups are present in the molecule.

Choose TBS when:

  • The subsequent reaction steps involve acidic conditions.

  • A mild, non-acidic deprotection is required.

  • The protecting group needs to be robust and sterically demanding.

Ultimately, the orthogonality of MOM and TBS protecting groups provides chemists with a powerful strategy for the selective manipulation of multiple hydroxyl groups within a complex molecule, enabling the synthesis of increasingly sophisticated chemical architectures.

References

A Comparative Guide to the Stability of 1-Propene, 3-(1-methoxyethoxy)- in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of 1-Propene, 3-(1-methoxyethoxy)-, a methoxymethyl (MOM) ether derivative commonly used as a protecting group for alcohols in complex organic synthesis. By objectively comparing its performance against other widely used protecting groups and presenting supporting experimental data, this document serves as a practical resource for making informed decisions in multi-step synthetic route design.

Introduction: The Challenge of Protecting Group Stability

In the synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy.[1] The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily removed under mild and specific conditions.[2] 1-Propene, 3-(1-methoxyethoxy)-, as a MOM ether, is valued for its ease of introduction and general stability. However, its lability under acidic conditions necessitates a thorough understanding of its stability profile in the context of various reagents encountered in modern synthetic chemistry. This guide provides a detailed comparison to aid in the selection of the most appropriate protecting group for a given synthetic challenge.

Comparative Stability Analysis

The stability of a protecting group is not absolute and is highly dependent on the specific reaction conditions. The following tables summarize the stability of 1-Propene, 3-(1-methoxyethoxy)- (approximated as MOM ether) and other common alcohol protecting groups in the presence of various classes of reagents.

Table 1: Stability to Acidic and Basic Conditions

Protecting GroupReagent/ConditionStabilityReference
1-Propene, 3-(1-methoxyethoxy)- (MOM) Strong Acid (e.g., HCl, H₂SO₄) Labile [2][3]
Weak Acid (e.g., AcOH, PPTS) Moderately Stable to Labile [4]
Strong Base (e.g., NaOH, LDA) Stable [2]
Weak Base (e.g., NEt₃, Pyridine) Stable [2]
tert-Butyldimethylsilyl (TBS) EtherStrong AcidModerately Stable[4]
Weak AcidStable[4]
Strong BaseStable[4]
Weak BaseStable[4]
Benzyl (Bn) EtherStrong AcidStable[5]
Weak AcidStable[5]
Strong BaseStable[5]
Weak BaseStable[5]
Acetyl (Ac) EsterStrong AcidLabile
Weak AcidModerately Stable
Strong BaseLabile
Weak BaseModerately Stable

Table 2: Stability to Common Synthetic Reagents

Protecting GroupReagent ClassReagent ExampleStabilityReference
1-Propene, 3-(1-methoxyethoxy)- (MOM) Oxidizing Agents PCC, PDC, Swern, DMP Stable [5]
Reducing Agents LiAlH₄, NaBH₄, DIBAL-H Stable [5]
Organometallics Grignard Reagents, Organolithiums Stable [5]
Nucleophiles NaCN, NaN₃ Stable [2]
tert-Butyldimethylsilyl (TBS) EtherOxidizing AgentsPCC, PDC, Swern, DMPStable[6]
Reducing AgentsLiAlH₄, NaBH₄, DIBAL-HStable[6]
OrganometallicsGrignard Reagents, OrganolithiumsStable[6]
Nucleophiles (Fluoride)TBAFLabile[6]
Benzyl (Bn) EtherOxidizing AgentsPCC, PDC, Swern, DMPStable[5]
Reducing Agents (Hydrogenolysis)H₂, Pd/CLabile[5]
OrganometallicsGrignard Reagents, OrganolithiumsStable[5]
NucleophilesNaCN, NaN₃Stable[5]
Acetyl (Ac) EsterOxidizing AgentsPCC, PDC, Swern, DMPStable
Reducing AgentsLiAlH₄, NaBH₄Labile
OrganometallicsGrignard Reagents, OrganolithiumsLabile
NucleophilesNaCN, NaN₃Stable

Quantitative Comparison of Acetal Protecting Group Lability

A study on the hydrolysis kinetics of 2-alkoxypropan-2-yl protecting groups, which are structurally analogous to MOM ethers, provides valuable quantitative insight into their relative acid lability. The cleavage of these groups was found to follow first-order kinetics with respect to the hydronium ion concentration.[7]

Table 3: Relative Rate Constants for Acid-Catalyzed Hydrolysis of 2-Alkoxypropan-2-yl Ethers

Alkoxy GroupRelative Rate Constant (k_rel)
Cyclohexyloxy7.7
Isopropoxy7.4
Methoxy (analogous to MOM) 1
Benzyloxy0.6
2,2,2-Trifluoroethyloxy0.04
(Data sourced from a study on 2'-deoxythymidine derivatives)[7]

This data indicates that the electronic nature of the alkoxy group significantly influences the rate of acid-catalyzed cleavage. Electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.

Experimental Protocols

To facilitate the independent validation of protecting group stability, this section provides detailed methodologies for key experiments.

Protocol 1: General Procedure for Assessing Protecting Group Stability in a Model Reaction

This protocol is adapted from a "robustness screen" methodology designed to rapidly evaluate the stability of multiple protecting groups under a specific set of reaction conditions.[8]

  • Substrate Preparation: Synthesize a set of simple alcohol substrates, each protected with a different protecting group of interest (e.g., 1-Propene, 3-(1-methoxyethoxy)-, TBS, Bn, Ac).

  • Reaction Setup: In a standard reaction vessel, combine the desired reactants, solvent, and catalyst for the model reaction being investigated.

  • Addition of Protected Substrates: Add a known amount (e.g., 0.1 mmol) of each protected alcohol to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and stir for a predetermined time. Periodically, withdraw small aliquots from the reaction mixture.

  • Quenching and Analysis: Quench the reaction in the aliquots (e.g., by adding a suitable reagent or cooling). Analyze the composition of the quenched mixture by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Determine the percentage of each protecting group that has been cleaved by comparing the peak areas of the protected and deprotected alcohol.

Protocol 2: Kinetic Analysis of Acid-Catalyzed Deprotection

This protocol outlines a method for determining the rate of acid-catalyzed cleavage of a protecting group, adapted from studies on acetal hydrolysis.[7]

  • Buffer Preparation: Prepare a series of buffered solutions with known pH values in the acidic range (e.g., pH 4.0, 5.0, 6.0).

  • Stock Solution Preparation: Prepare a stock solution of the protected alcohol in a suitable solvent (e.g., acetonitrile or dioxane).

  • Kinetic Run: In a thermostated cuvette or reaction vessel at a constant temperature (e.g., 25 °C), add a known volume of the buffered solution. Initiate the reaction by adding a small aliquot of the stock solution of the protected alcohol.

  • Spectrophotometric or Chromatographic Monitoring: Monitor the progress of the deprotection reaction over time.

    • UV-Vis Spectrophotometry: If the deprotected alcohol or a byproduct has a distinct UV-Vis absorbance, record the absorbance at the appropriate wavelength at regular time intervals.

    • HPLC: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by neutralizing the acid), and inject it into an HPLC system to separate and quantify the protected and deprotected species.

  • Data Analysis: Plot the concentration of the protected alcohol (or the absorbance corresponding to it) versus time. From this data, determine the pseudo-first-order rate constant (k_obs) for the deprotection at each pH. The second-order rate constant for acid catalysis can be determined from a plot of k_obs versus the hydronium ion concentration.

Visualizing Stability and Experimental Design

Diagram 1: Comparative Stability of Alcohol Protecting Groups

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_redox Redox/Organometallic MOM_acid MOM (Labile) Ac_acid Ac (Labile) TBS_acid TBS (Mod. Stable) Bn_acid Bn (Stable) MOM_base MOM (Stable) TBS_base TBS (Stable) Bn_base Bn (Stable) Ac_base Ac (Labile) MOM_redox MOM (Stable) TBS_redox TBS (Stable*) Bn_redox Bn (Labile to H₂) Ac_redox Ac (Labile to Hydrides)

A visual summary of the relative stability of common alcohol protecting groups under different reaction conditions. *Stable to most redox and organometallic reagents, but labile to fluoride.

Diagram 2: Experimental Workflow for Protecting Group Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Protected Alcohols C Combine Reactants and Protected Alcohols A->C B Prepare Reaction Mixture B->C D Monitor Reaction (Aliquots) C->D Time E Quench Aliquots D->E F Analyze by GC-MS or HPLC E->F G Quantify Cleavage F->G

A generalized workflow for the experimental determination of protecting group stability in a given chemical transformation.

Conclusion

The selection of an appropriate protecting group is a critical decision in the design of a successful synthetic strategy. 1-Propene, 3-(1-methoxyethoxy)-, as a representative MOM ether, offers a valuable combination of ease of introduction and stability towards a broad range of basic, nucleophilic, and many redox conditions. Its primary liability is its sensitivity to acidic conditions, a factor that must be carefully considered when planning synthetic steps. This guide provides a framework for comparing the stability of 1-Propene, 3-(1-methoxyethoxy)- with other common protecting groups, enabling chemists to make more strategic choices to maximize yields and streamline complex syntheses. The provided experimental protocols offer a starting point for researchers to generate their own stability data within the context of their specific reaction systems.

References

Safety Operating Guide

Proper Disposal of 1-Propene, 3-(1-methoxyethoxy)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling 1-Propene, 3-(1-methoxyethoxy)-, a flammable liquid, must adhere to stringent safety protocols to mitigate risks during its use and disposal. Proper waste management is not only crucial for environmental protection but also for the safety of all personnel. This guide provides essential information on the operational and disposal plans for this compound.

Key Safety and Disposal Information

Proper handling and disposal of 1-Propene, 3-(1-methoxyethoxy)- requires an understanding of its inherent hazards. While specific quantitative data for this compound is not available, the following table summarizes typical properties and recommendations for flammable liquid ethers based on available information for similar substances.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, flame-retardant lab coat.[1]
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. Use non-sparking tools.[3]
Disposal Method Dispose of as hazardous waste through a licensed professional waste disposal service. Do not dispose of down the drain.[1]
Container for Disposal A properly labeled, sealed, and compatible container.[1][3]

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of 1-Propene, 3-(1-methoxyethoxy)-. This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood.

Materials:

  • Waste 1-Propene, 3-(1-methoxyethoxy)-

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves

    • Safety goggles and face shield

    • Flame-retardant laboratory coat

  • Fume hood

  • Spill kit with absorbent material (e.g., vermiculite or sand)

  • Non-sparking tools (e.g., plastic scoop)

  • Hazardous waste labels

Procedure:

  • Preparation:

    • Ensure the designated hazardous waste container is clean, dry, and properly labeled with the chemical name, concentration, and hazard symbols (flammable liquid).

    • Don the appropriate PPE before handling the chemical.

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer of Waste:

    • Carefully pour the waste 1-Propene, 3-(1-methoxyethoxy)- into the designated hazardous waste container.

    • Avoid splashing. Use a funnel if necessary to prevent spills.

    • Do not overfill the container; leave adequate headspace (approximately 10%) to allow for vapor expansion.

  • Container Sealing and Labeling:

    • Securely seal the lid of the hazardous waste container.

    • Ensure the hazardous waste label is complete and accurate, including the accumulation start date.

  • Decontamination:

    • Decontaminate any reusable equipment (e.g., funnel) that came into contact with the chemical. Wash with an appropriate solvent and then soap and water. Collect the rinse as hazardous waste if necessary.

    • Dispose of any single-use contaminated materials (e.g., pipette tips, wipes) in a designated solid hazardous waste container.

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 1-Propene, 3-(1-methoxyethoxy)-.

cluster_prep Preparation cluster_transfer Waste Transfer cluster_cleanup Cleanup & Storage start Start ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Prepare Labeled Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container decontaminate Decontaminate Equipment seal_container->decontaminate store_waste Store in Designated Area decontaminate->store_waste arrange_disposal Arrange for Professional Disposal store_waste->arrange_disposal end_node End arrange_disposal->end_node

Caption: Disposal workflow for 1-Propene, 3-(1-methoxyethoxy)-.

References

Essential Safety and Operational Guide for Handling 1-Propene, 3-(1-methoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 1-Propene, 3-(1-methoxyethoxy)- (CAS Number: 60812-41-1). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Propene, 3-(1-methoxyethoxy)- is provided in the table below.[1]

PropertyValue
IUPAC Name 1-Propene, 3-(1-methoxyethoxy)-
CAS Number 60812-41-1
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol
Appearance Colorless liquid
Boiling Point 129.5–138°C
Density (20°C) 0.887–0.996 g/cm³
Solubility Miscible with organic solvents (e.g., alcohols, ethers)

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves. Nitrile gloves have poor resistance to ethers.[3][4] Butyl rubber or Viton™ gloves are recommended for better protection.[5] Always inspect gloves for degradation before use.
Skin and Body Protection A flame-retardant lab coat and chemically resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage

  • Engineering Controls : Always handle 1-Propene, 3-(1-methoxyethoxy)- in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Ethers are prone to forming explosive peroxides upon exposure to air and light.[6] Therefore, containers should be dated upon receipt and opening.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocol: Representative Synthesis of a Vinyl Ether

The following is a representative procedure for the synthesis of a vinyl ether, which can be adapted for 1-Propene, 3-(1-methoxyethoxy)-. This protocol is based on the iridium-catalyzed vinylation of an alcohol.[7]

Materials:

  • 3-chloropropene (allyl chloride)

  • Methoxyethanol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Iridium catalyst (e.g., [Ir(cod)Cl]₂)

  • Sodium carbonate (Na₂CO₃)

  • Vinyl acetate

Procedure:

  • Set up a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser under an argon atmosphere, and a rubber septum.

  • To the flask, add the iridium catalyst and sodium carbonate.

  • Evacuate the flask and backfill with argon.

  • Add the alcohol (methoxyethanol) and vinyl acetate via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required reaction time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of 1-Propene, 3-(1-methoxyethoxy)-.

Safe handling and disposal workflow for 1-Propene, 3-(1-methoxyethoxy)-.

Disposal Plan

Due to its flammable and potentially peroxide-forming nature, 1-Propene, 3-(1-methoxyethoxy)- and its waste must be disposed of as hazardous waste.[8]

  • Waste Collection : Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The container should be made of a material compatible with ethers.

  • Labeling : Clearly label the waste container with "Hazardous Waste - Ether" and list the contents.

  • Professional Disposal : Do not dispose of this chemical down the drain or in regular trash.[8] Arrange for pick-up and disposal by a licensed professional hazardous waste disposal service.[9]

  • Spill Cleanup : In case of a spill, evacuate the area and ventilate. Use absorbent materials to contain the spill. The contaminated absorbent material must also be disposed of as hazardous waste.[9]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.